Technical Documentation Center

[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid
  • CAS: 1355247-84-5

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

[1] Executive Summary This technical guide details the synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid , a biaryl acetic acid derivative structurally related to the fenbufen and felbinac class of non-steroida...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid , a biaryl acetic acid derivative structurally related to the fenbufen and felbinac class of non-steroidal anti-inflammatory drugs (NSAIDs).[1]

The synthesis strategy prioritizes a convergent Suzuki-Miyaura cross-coupling approach.[1] This pathway offers superior atom economy and functional group tolerance compared to linear homologation sequences (e.g., Willgerodt-Kindler). This guide provides a self-validating protocol suitable for milligram-to-gram scale preparation, emphasizing impurity control and catalytic efficiency.

Retrosynthetic Analysis

The most logical disconnection for this biaryl system is at the C–C bond linking the two phenyl rings. This approach utilizes commercially available boronic acids and aryl halides, minimizing step count.

Strategic Disconnection[1]
  • Bond Disconnection: Biaryl C3–C3' axis.

  • Fragment A (Nucleophile): 3-Fluoro-4-methylphenylboronic acid (CAS: 168267-99-0).[1][2][3]

  • Fragment B (Electrophile): 3-Bromophenylacetic acid (CAS: 1878-67-7) or its methyl ester.[1]

Rationale: The boronic acid is stable and commercially sourced. The acetic acid moiety on the electrophile is tolerated well in basic aqueous media typical of Suzuki conditions, though using the ester prevents potential catalyst poisoning by the free carboxylate.

Retrosynthesis Target Target Molecule [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid FragmentA Fragment A 3-Fluoro-4-methylphenylboronic acid (Nucleophile) Target->FragmentA Suzuki Disconnection FragmentB Fragment B 3-Bromophenylacetic acid (Electrophile) Target->FragmentB

Caption: Retrosynthetic disconnection strategy isolating the biaryl coupling as the key step.

Experimental Protocol: Convergent Synthesis

This protocol assumes the use of Methyl 3-bromophenylacetate to avoid carboxylate interference, followed by a hydrolysis step.

Phase 1: Suzuki-Miyaura Coupling

Objective: Construct the biaryl core.[1]

Reagents & Materials:

  • Substrate: Methyl 3-bromophenylacetate (1.0 eq, 10 mmol)

  • Boronic Acid: 3-Fluoro-4-methylphenylboronic acid (1.2 eq, 12 mmol)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Chosen for resistance to oxidation and high turnover.[1]

  • Base: K₃PO₄ (3.0 eq) or Na₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

Step-by-Step Methodology:

  • Inerting: Charge a 100 mL round-bottom flask with the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.[1][4]

    • Checkpoint: Look for the disappearance of the aryl bromide peak.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) to isolate Methyl [3-(3-fluoro-4-methylphenyl)phenyl]acetate .

Phase 2: Ester Hydrolysis

Objective: Reveal the free carboxylic acid.

Reagents:

  • Substrate: Biaryl ester (from Phase 1).

  • Base: LiOH·H₂O (3.0 eq).

  • Solvent: THF : Water (1:1).

Methodology:

  • Dissolve the ester in THF/Water.

  • Add LiOH·H₂O and stir at ambient temperature for 2 hours.

  • Acidification (Critical): Cool to 0°C. Acidify carefully with 1M HCl to pH ~2. The product should precipitate as a white solid.

  • Isolation: Extract with EtOAc (3x), dry (Na₂SO₄), and concentrate.

  • Final Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc if necessary.

Process Logic & Mechanism

The success of this synthesis relies on the catalytic cycle of Palladium. Understanding this cycle allows for troubleshooting if yields are low.[1]

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + Base TransMetal Transmetallation (Ar-Pd-Ar') BaseStep->TransMetal + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle depicting the Pd(0)/Pd(II) shuttle.[1] Oxygen exclusion is critical at the Pd(0) stage.

Analytical Data & Characterization

To validate the synthesis, the following analytical signatures are expected.

TechniqueParameterExpected Observation
¹H NMR Methyl Group Singlet, δ ~2.3 ppm (3H)
¹H NMR Methylene (-CH₂-) Singlet, δ ~3.7 ppm (2H)
¹H NMR Aromatic Region Multiplets, δ 7.0–7.6 ppm (7H total).[1] Look for splitting patterns characteristic of 1,3-substitution.[1]
¹³C NMR Carbonyl δ ~172-178 ppm (COOH)
¹⁹F NMR Fluorine Singlet, δ ~ -115 to -118 ppm (relative to CFCl₃)
Mass Spec [M-H]⁻ m/z ~243.08 (Negative mode ESI)

Critical Process Parameters (CPP) & Troubleshooting

Dehalogenation (Impurity A)
  • Issue: The aryl bromide undergoes reduction instead of coupling (Ar-Br → Ar-H).

  • Cause: Excess heat or protic solvents interfering before transmetallation.

  • Fix: Ensure strict degassing of solvents. Increase the concentration of the boronic acid (1.2 to 1.5 eq).

Protodeboronation
  • Issue: The boronic acid loses the boron group (Ar-B(OH)₂ → Ar-H).

  • Cause: High pH or prolonged heating.

  • Fix: Use a milder base like K₃PO₄ instead of Na₂CO₃. Switch to anhydrous conditions using a boronate ester if persistent.

Palladium Removal
  • Issue: Product contaminated with grey Pd residue.

  • Fix: Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic phase with aqueous L-Cysteine during workup.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • TCI Chemicals. (n.d.). Product Specification: 3-Fluoro-4-methylphenylboronic Acid (CAS 168267-99-0).[1][2][3] Link

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids.[1][5] Organic Syntheses, 88, 60-65.[1] (General Protocol Adaptation).[4]

  • Sigma-Aldrich. (n.d.).[1] 3-Bromophenylacetic acid Product Data. Link

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

Authored for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of early 2026, publicly accessible scientific literature and pharmacological databases lack specific studies detailing the mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of early 2026, publicly accessible scientific literature and pharmacological databases lack specific studies detailing the mechanism of action for the compound [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (CAS No. 1355247-84-5). This guide, therefore, presents a scientifically inferred mechanism of action based on its structural analogy to a well-established class of therapeutic agents. The experimental protocols detailed herein are designed to serve as a roadmap for the validation of this hypothesized mechanism.

Introduction: Structural Insights and Mechanistic Hypothesis

[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid belongs to the biphenylacetic acid class of molecules. This structural motif is a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. A notable example of a structurally related compound is Flurbiprofen, a potent NSAID used for its analgesic and anti-inflammatory properties[3]. The core structure suggests that [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid likely functions as an inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This guide will explore this putative mechanism in detail.

The primary hypothesis is that [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid exerts its pharmacological effects through the inhibition of prostaglandin G/H synthase, more commonly known as cyclooxygenase (COX). This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[1].

Part 1: The Cyclooxygenase (COX) Pathway - The Putative Target

The COX enzyme exists in two main isoforms, COX-1 and COX-2, which are both targets for traditional NSAIDs.

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes such as gastric cytoprotection, platelet aggregation, and renal blood flow.

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its upregulation leads to the production of prostaglandins that mediate inflammation and pain.

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1[1]. The selectivity of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid for COX-1 versus COX-2 would be a critical determinant of its efficacy and safety profile.

Molecular Mechanism of COX Inhibition

NSAIDs, including those with a biphenylacetic acid scaffold, typically act as competitive inhibitors of the COX enzymes. They enter the hydrophobic channel of the enzyme and bind to its active site, thereby preventing the substrate, arachidonic acid, from accessing it. This inhibition blocks the synthesis of the intermediate prostaglandin H2 (PGH2), which is the precursor for various other prostaglandins and thromboxanes involved in the inflammatory response.

Below is a diagram illustrating the proposed signaling pathway and the point of inhibition.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Synthases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Compound [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid Compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of action via COX pathway inhibition.

Part 2: Experimental Validation of the Mechanism of Action

To confirm the hypothesized mechanism of action for [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid, a series of in vitro and cell-based assays are required. The following protocols provide a framework for these investigations.

Experimental Workflow Overview

The logical flow of experiments would be to first confirm direct enzyme inhibition and then to assess the downstream cellular consequences of this inhibition.

Experimental_Workflow start Hypothesis: Compound is a COX Inhibitor in_vitro_cox In Vitro COX-1/COX-2 Inhibition Assays start->in_vitro_cox determine_ic50 Determine IC50 Values & Selectivity Index in_vitro_cox->determine_ic50 cell_based_assays Cell-Based Prostaglandin Synthesis Assays determine_ic50->cell_based_assays measure_pge2 Measure Prostaglandin E2 (PGE2) Levels cell_based_assays->measure_pge2 conclusion Confirm Mechanism of Action measure_pge2->conclusion

Sources

Foundational

1H NMR and 13C NMR analysis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid Executive Summary This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Res...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid. Designed for researchers and scientists in drug development and chemical analysis, this document moves beyond a simple data report. It establishes a foundational framework for predicting, acquiring, and interpreting the NMR spectra of this complex biaryl compound. We will explore the theoretical underpinnings of chemical shifts and coupling constants specific to the molecule's structure, detail a robust experimental protocol for data acquisition, and present a thorough interpretation of the expected spectral data. The causality behind analytical choices is emphasized, ensuring that the described methodologies are not merely procedural but are grounded in solid scientific reasoning.

Introduction: The Convergence of Structure and Spectroscopy

In the realm of modern chemical and pharmaceutical research, the unambiguous elucidation of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this endeavor, offering unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (Molecular Formula: C₁₅H₁₃FO₂, Molecular Weight: 244.26 g/mol ) is a molecule of interest due to its substituted biphenyl scaffold, a common motif in pharmacologically active compounds.[1] The presence of a fluorine atom, a methyl group, and a flexible acetic acid side chain creates a unique and intricate spectroscopic puzzle.

This guide serves as an application-focused treatise on the complete ¹H and ¹³C NMR characterization of this molecule. Our approach is twofold: first, to build a predictive model of the NMR spectra from first principles, and second, to outline a rigorous experimental workflow that ensures high-quality, reproducible data.

Molecular Structure and Atom Numbering Convention

A logical and consistent atom numbering system is critical for clear spectral assignment. The structure and proposed numbering for [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid are presented below. This convention will be used throughout the guide.

Caption: Standard workflow for NMR-based structural elucidation.

Data Interpretation and Spectral Assignment

Based on the theoretical predictions and knowledge of analogous structures from the literature, we can now outline the process for assigning the signals in the acquired spectra. [2][3]

¹H NMR Spectrum Analysis
  • Identify Key Singlets: Locate the broad singlet for the COOH proton (>10 ppm), the sharp singlet for the CH₂ protons (~3.7 ppm), and the singlet/narrow doublet for the CH₃ protons (~2.3 ppm). Integrate these signals to confirm they correspond to 1H, 2H, and 3H, respectively.

  • Analyze the Aromatic Multiplet: The region between 7.0 and 7.6 ppm will contain overlapping signals for the seven aromatic protons.

    • Ring A (unsubstituted): Protons H2, H4, H5, and H6 will primarily show ortho and meta H-H coupling. The pattern may resemble a complex multiplet.

    • Ring B (substituted): Protons H2', H5', and H6' will have more complex splitting due to additional coupling with the ¹⁹F nucleus. The proton ortho to the fluorine (H2') is expected to show a doublet of doublets with ³JHH and ³JHF couplings. The proton meta to the fluorine (H6') will also show splitting from the fluorine (⁴JHF).

  • Role of 2D NMR: In cases of severe signal overlap in the aromatic region, a ¹H-¹H COSY experiment would be essential. It would reveal which protons are coupled to each other, helping to trace the connectivity within each aromatic ring.

¹³C NMR Spectrum Analysis
  • Identify Non-Aromatic Carbons: The COOH carbon (C15) will be the furthest downfield (~178 ppm). The CH₂ carbon (C14) will be around 41 ppm, and the CH₃ carbon (C16) will be the most upfield signal at ~20 ppm. A DEPT-135 experiment can confirm these assignments (CH₂ negative, CH and CH₃ positive).

  • Locate the Carbon Bonded to Fluorine: The most diagnostic signal is C3'. It will appear as a large doublet with a ¹JCF coupling constant of approximately 245 Hz. [2]This large coupling is unmistakable and serves as a crucial anchor point for assigning the rest of Ring B.

  • Assign Remaining Aromatic Carbons: The remaining aromatic carbons can be assigned using a combination of chemical shift prediction and analysis of smaller C-F couplings. A ¹H-¹³C HSQC experiment would correlate each proton with its directly attached carbon, allowing for the unambiguous assignment of all protonated aromatic carbons. A ¹H-¹³C HMBC experiment would then reveal 2- and 3-bond correlations, which is essential for assigning the quaternary carbons (C1, C3, C1', C4').

Conclusion

The ¹H and ¹³C NMR analysis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid is a multifaceted but manageable challenge. A systematic approach, beginning with a theoretically predicted spectrum, guides the entire analytical process. This predictive framework, built upon established principles of substituent effects and spin-spin coupling, allows for a more targeted and efficient interpretation of experimental data. The successful characterization hinges on high-quality data acquisition, for which a detailed and robust protocol has been provided. While 1D NMR spectra provide a wealth of information, the complexity of the aromatic region necessitates the use of 2D NMR techniques like COSY, HSQC, and HMBC for complete and unambiguous structural verification. This guide provides the necessary framework for any researcher or scientist to confidently undertake the NMR analysis of this and structurally related compounds.

References

  • Bruker Corporation. (n.d.). Standard Bruker Pulse Programs. Bruker.
  • Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (n.d.). Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH. Available at: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Li, G., et al. (n.d.). Supporting Information for Direct Arylation of Unactivated Benzene with Aryl Acyl Peroxides. Available at: [Link]

  • Gerig, J. T. (1994). Fluorine NMR. Academic Press. Available at: [Link]

  • DiRocco, D. A., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Organic Letters, 21(10), 3816–3820. Available at: [Link]

Sources

Exploratory

Structural Characterization of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic Acid

The following technical guide details the structural analysis and solid-state characterization framework for [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (CAS 1355247-84-5). As a specific crystal structure for this exa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis and solid-state characterization framework for [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (CAS 1355247-84-5).

As a specific crystal structure for this exact chemical entity is not currently deposited in open-access crystallographic databases (CSD), this guide applies a first-principles structural prediction model based on homologous biphenyl-acetic acid NSAIDs (e.g., Felbinac, Flurbiprofen). It outlines the definitive experimental protocol required to resolve its lattice parameters.

Executive Summary & Molecular Architecture

Compound Identity: [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid CAS: 1355247-84-5 Class: Biphenylacetic Acid Derivative (NSAID Impurity/Intermediate)

This molecule features a flexible biphenyl core substituted with a polar acetic acid tail and a lipophilic fluoro-methyl motif. In the solid state, its behavior is governed by the competition between strong hydrogen bonding (carboxylic acid) and weak van der Waals forces (fluoro-methyl packing). Understanding its crystal lattice is critical for controlling polymorphism during active pharmaceutical ingredient (API) synthesis.

Predicted Supramolecular Synthons

Based on the Cambridge Structural Database (CSD) trends for biphenyl acetic acids (e.g., Felbinac), the crystal structure is predicted to adopt the following motifs:

  • Primary Interaction (

    
     Dimer):  The carboxylic acid groups will almost certainly form centrosymmetric homodimers via strong O–H···O hydrogen bonds. This is the dominant "anchor" of the lattice.
    
  • Biphenyl Torsion: To minimize steric repulsion between the ortho-hydrogens, the two phenyl rings will not be coplanar. A torsion angle between 35° and 55° is expected.

  • Fluoro-Methyl Packing: The 3-fluoro-4-methyl substitution introduces asymmetry. The fluorine atom often acts as a weak hydrogen bond acceptor (C–H···F), while the methyl group directs packing via steric bulk, potentially leading to a "herringbone" arrangement to maximize packing efficiency.

Detailed Experimental Protocol for Structure Determination

To definitively solve the crystal structure, the following self-validating workflow must be executed. This protocol minimizes the risk of twinning and disorder.

Phase 1: Crystal Growth (Solvent Screening)

The goal is to grow single crystals (


 mm) suitable for X-ray diffraction.
Solvent SystemMechanismTarget Outcome
Ethanol/Water (80:20) Slow EvaporationPromotes H-bond dimer formation; high probability of stable Form I.
Acetonitrile Cooling CrystallizationFavors pi-stacking interactions; potential for solvates.
Toluene/Hexane Vapor DiffusionSlow growth minimizes defects; targets non-solvated polymorphs.
Phase 2: Single Crystal XRD Data Collection
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     or Cu-K
    
    
    
    radiation).
  • Temperature: Data must be collected at 100 K (cryostream).

    • Reasoning: Cooling reduces thermal vibration (atomic displacement parameters), which is critical for resolving the positions of the Fluorine atom and distinguishing it from the adjacent Methyl hydrogens.

  • Resolution: 0.8 Å or better to resolve the C–F bond length (~1.35 Å) vs C–C (~1.50 Å).

Phase 3: Structure Solution & Refinement
  • Indexing: Determine the unit cell (likely Monoclinic

    
     or Triclinic 
    
    
    
    , common for organic acids).
  • Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.

  • Refinement: Refine against

    
     using SHELXL.
    
    • Critical Step: Check for F/H disorder . If the Fluorine atom at position 3 is rotationally disordered with the Hydrogen at position 5, occupancy factors must be refined.

Visualization: Solid-State Characterization Workflow

The following diagram illustrates the logical pathway from crude synthesis to a solved crystal structure, highlighting critical decision points (diamonds).

G Start Crude Material (CAS 1355247-84-5) Screen Polymorph Screening (3 Solvent Systems) Start->Screen Microscopy Optical Microscopy (Birefringence Check) Screen->Microscopy Decision Suitable Single Crystal? Microscopy->Decision Decision->Screen No (Re-seed) XRD SC-XRD Data Collection (100 K, Mo-Source) Decision->XRD Yes Solve Structure Solution (SHELXT - Intrinsic Phasing) XRD->Solve Refine Refinement (SHELXL) Check F/Me Disorder Solve->Refine Final CIF Generation & Lattice Energy Calc Refine->Final

Figure 1: Critical path workflow for determining the crystal structure of biphenyl acetic acid derivatives.

Comparative Structural Analysis

Since the exact lattice metrics are experimental, we ground our expectations in the structures of verified analogs. This allows researchers to validate their solved structure against established chemical principles.

Analog: Felbinac (4-Biphenylacetic acid)
  • Relevance: Felbinac is the parent scaffold, lacking the fluoro-methyl substitution.

  • Structure: Crystallizes in Monoclinic

    
    .
    
  • Packing: Forms classic carboxylic acid dimers. The biphenyl torsion angle is 37.6° .

  • Implication for Target: Expect a similar torsion angle. The addition of the 3-F, 4-Me groups on the outer ring will likely expand the unit cell volume by approx 30–40 ų relative to Felbinac.

Analog: Flurbiprofen (2-Fluoro-alpha-methyl-4-biphenylacetic acid derivative)
  • Relevance: Contains the Fluorine substituent on the biphenyl core.

  • Structure: Triclinic

    
    .
    
  • Interaction: The Fluorine atom participates in weak C–H···F interactions (2.5–2.6 Å).

  • Implication for Target: The 3-Fluoro group in the target molecule will likely serve as a supramolecular "steering" group, potentially altering the packing from the simple herringbone of Felbinac to a more interlocked motif.

References

  • Methodology (Analogous Structures): Hampson, F., et al. (2010). The crystal structure of felbinac. Journal of Pharmacy and Pharmacology. (Referencing general biphenyl acetic acid packing modes).
  • Crystallographic Standards: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Database Grounding: Cambridge Crystallographic Data Centre (CCDC). CSD-System. (Standard source for biphenyl torsion angle statistics). [Link]

Foundational

An In-depth Technical Guide to the Synthesis and Properties of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthesis, properties, and potential applications of [3-(3-Fl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile nature of the biaryl scaffold and the recognized impact of fluorine and methyl substitutions on pharmacokinetic and pharmacodynamic profiles.

Strategic Importance in Medicinal Chemistry

The [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid core represents a strategic starting point in drug discovery. Phenylacetic acid derivatives are integral components of numerous established drugs.[1] The biaryl motif, in particular, is a prevalent feature in molecules targeting a wide array of biological pathways. The strategic incorporation of a fluorine atom and a methyl group offers a nuanced approach to modulate a molecule's properties.

The Role of Fluorine and Methyl Moieties:

The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, and lipophilicity.[2] The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to an extended half-life. Furthermore, fluorine's high electronegativity can alter the acidity of nearby functional groups and influence intermolecular interactions with biological targets.

The methyl group, while seemingly simple, provides a tool for probing steric interactions within a binding pocket and can also impact metabolic pathways. The combination of these two groups on the phenyl ring allows for fine-tuning of the molecule's overall profile.

Retrosynthetic Analysis and Strategic Synthesis

A robust and versatile synthetic approach is paramount for the exploration of this chemical space. The most logical and widely applicable strategy for the construction of the [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid scaffold is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction allows for the efficient connection of the two aromatic rings.

The retrosynthetic analysis reveals two key precursors: a (3-fluoro-4-methylphenyl)boronic acid and a suitably functionalized phenylacetic acid derivative, such as an ester of (3-bromophenyl)acetic acid.

Retrosynthesis Target [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid Intermediate Ethyl [3-(3-Fluoro-4-methylphenyl)phenyl]acetate Target->Intermediate Ester Hydrolysis Precursor1 (3-Fluoro-4-methylphenyl)boronic acid Intermediate->Precursor1 Suzuki-Miyaura Coupling Precursor2 Ethyl (3-bromophenyl)acetate Intermediate->Precursor2 Suzuki-Miyaura Coupling

Figure 1: Retrosynthetic analysis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid.

Detailed Synthetic Protocols

This section provides a detailed, step-by-step methodology for the synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid, starting from commercially available precursors.

Synthesis of (3-Fluoro-4-methylphenyl)boronic acid

The synthesis of the required boronic acid can be achieved from the corresponding aryl bromide via a Grignard reaction followed by quenching with a trialkyl borate.

Experimental Protocol:

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 4-bromo-2-fluoro-1-methylbenzene in anhydrous tetrahydrofuran (THF) is then added dropwise to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred until the magnesium is consumed.

  • Borylation: The freshly prepared Grignard reagent is cooled and added slowly to a solution of trimethyl borate in anhydrous THF at a low temperature (e.g., -78 °C).

  • Hydrolysis: The reaction mixture is allowed to warm to room temperature and then quenched by the addition of an acidic aqueous solution (e.g., dilute HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried, and concentrated under reduced pressure to yield the crude boronic acid, which can be purified by recrystallization.

Suzuki-Miyaura Cross-Coupling

The core biaryl structure is assembled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine (3-Fluoro-4-methylphenyl)boronic acid, ethyl (3-bromophenyl)acetate, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent and Reaction Conditions: A mixture of solvents such as toluene, ethanol, and water is often used. The reaction mixture is degassed and heated to reflux under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude ester, ethyl [3-(3-fluoro-4-methylphenyl)phenyl]acetate, is then purified by column chromatography.

Suzuki_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Boronic_Acid (3-Fluoro-4-methylphenyl)boronic acid Heating Heating under Inert Atmosphere Boronic_Acid->Heating Aryl_Halide Ethyl (3-bromophenyl)acetate Aryl_Halide->Heating Catalyst Pd Catalyst & Base Catalyst->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Chromatography Column Chromatography Extraction->Chromatography Product_Ester Ethyl [3-(3-Fluoro-4-methylphenyl)phenyl]acetate Chromatography->Product_Ester

Sources

Exploratory

CAS number 1365272-72-5 research applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Research Applications of CAS 1365272-72-5

Part 1: Executive Summary

Compound Identity: [4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid CAS Number: 1365272-72-5 Molecular Formula: C₁₅H₁₃FO₂ Molecular Weight: 244.26 g/mol [1][2][3]

CAS 1365272-72-5 is a specialized fluorinated biphenyl acetic acid scaffold.[2][3] In the realm of medicinal chemistry, it serves as a critical pharmacophore building block for the development of lipophilic carboxylic acid derivatives.[2] Its structural motif—a biphenyl core substituted with fluorine and methyl groups—is highly relevant in the design of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (specifically COX-2 selective inhibitors) and Gamma-Secretase Modulators (GSMs) for neurodegenerative research.[2]

This guide details the technical specifications, synthetic utility, and biological assay protocols relevant to researchers utilizing this scaffold to develop next-generation therapeutics.[2]

Part 2: Chemical & Physical Properties[2][3][4][5][6]

Understanding the physicochemical profile is the first step in successful formulation and assay design.[2]

PropertyValueTechnical Insight
Appearance White to off-white solidTypical of biphenyl acids; purity is critical (>98% recommended for bioassays).[2]
Solubility (DMSO) > 50 mg/mLPreferred solvent for stock solutions.[2] Avoid freeze-thaw cycles.[2]
Solubility (Water) < 0.1 mg/mLCritical: Requires buffering (pH > 7.[2]4) or co-solvents (e.g., PEG400) for aqueous assays.[2]
LogP (Predicted) ~3.5 - 4.0High lipophilicity indicates good membrane permeability but potential for non-specific binding in protein-rich assays.[2]
pKa (Acid) ~4.2 - 4.5The carboxylic acid is ionized at physiological pH, facilitating electrostatic interactions with target binding pockets (e.g., Arg120 in COX enzymes).[2]

Part 3: Mechanism of Action (Scaffold Utility)

While CAS 1365272-72-5 is primarily a building block, the biphenyl acetic acid class it represents functions through two primary mechanisms depending on the final drug design:

Cyclooxygenase (COX) Inhibition

Derivatives of this scaffold bind to the hydrophobic channel of COX enzymes.[2] The carboxylic acid moiety forms an ionic bridge with Arg120 at the channel entrance, while the fluorinated biphenyl tail extends into the hydrophobic pocket, blocking arachidonic acid access.[2] The 3-fluoro substituent often enhances metabolic stability and selectivity.[2]

Gamma-Secretase Modulation (GSM)

In Alzheimer's research, biphenyl acetic acids act as allosteric modulators of the gamma-secretase complex.[2] Unlike inhibitors that block all cleavage (causing toxicity), GSMs shift the cleavage site of Amyloid Precursor Protein (APP), reducing the production of the toxic Aβ42 peptide in favor of shorter, non-toxic Aβ38 forms.[2]

MoA Compound CAS 1365272-72-5 (Scaffold) Target1 COX-2 Enzyme (Hydrophobic Channel) Compound->Target1 Derivatization & Binding Target2 Gamma-Secretase (Allosteric Site) Compound->Target2 Derivatization & Binding Effect1 Block Arachidonic Acid Target1->Effect1 Steric Hindrance Effect2 Shift Cleavage Site (Aβ42 -> Aβ38) Target2->Effect2 Conformational Change Outcome1 Reduced Inflammation (Prostaglandin Suppression) Effect1->Outcome1 Outcome2 Neuroprotection (Reduced Amyloid Plaque) Effect2->Outcome2

Figure 1: Dual mechanistic potential of the biphenyl acetic acid scaffold in inflammation and neurodegeneration pathways.[2][4]

Part 4: Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize CAS 1365272-72-5 or use it to couple to other scaffolds.[2] Rationale: The biphenyl core is most efficiently constructed using palladium-catalyzed cross-coupling, ensuring regioselectivity.[2]

Reagents:

  • Aryl Halide: 4-Bromophenylacetic acid (1.0 eq)[2]

  • Boronic Acid: 3-Fluoro-4-methylphenylboronic acid (1.2 eq)[2][3]

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq)[2]

  • Base: K₂CO₃ (3.0 eq)[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Workflow:

  • Degassing: Purge the solvent mixture with nitrogen for 15 minutes to remove oxygen (prevents catalyst deactivation).[2]

  • Assembly: In a reaction vial, combine the Aryl Halide, Boronic Acid, Base, and Catalyst.

  • Initiation: Add the degassed solvent.[2] Seal the vial under nitrogen atmosphere.

  • Reaction: Heat to 90°C for 12–16 hours with vigorous stirring.

  • Work-up: Cool to RT. Acidify with 1N HCl to pH ~3 (precipitates the acid). Extract with Ethyl Acetate (3x).[2]

  • Purification: Dry organic layer over MgSO₄. Concentrate. Purify via silica gel chromatography (Hexane:EtOAc gradient).

Protocol B: In Vitro COX-2 Inhibition Screen

Objective: To evaluate the potency of the scaffold or its derivatives.[2]

Materials:

  • Recombinant human COX-2 enzyme.[2]

  • Arachidonic acid (substrate).[2]

  • Colorimetric COX inhibitor screening kit (e.g., Cayman Chemical).[2]

Procedure:

  • Preparation: Dissolve CAS 1365272-72-5 in DMSO to 10 mM stock. Dilute serially in assay buffer (Tris-HCl, pH 8.0).

  • Incubation: Add 10 µL of inhibitor dilution to 150 µL of reaction buffer containing COX-2 enzyme and Heme.[2] Incubate for 10 mins at 25°C.

    • Control: DMSO vehicle only (100% activity).[2]

  • Initiation: Add 10 µL of Arachidonic Acid. Incubate for 2 mins.

  • Termination: Stop reaction with 1 M HCl.

  • Detection: Measure Prostaglandin E2 (PGE2) levels via ELISA.[2]

  • Analysis: Calculate % Inhibition =

    
    . Plot dose-response curve to determine IC₅₀.[2]
    

Part 5: Research Applications & Comparative Analysis

1. Medicinal Chemistry Optimization (SAR) Researchers use CAS 1365272-72-5 to explore Structure-Activity Relationships.[2] The 3-fluoro group is a key modification site:

  • Metabolic Stability: Fluorine blocks metabolic oxidation at the phenyl ring, extending half-life (

    
    ) compared to non-fluorinated analogs (e.g., Felbinac).[2]
    
  • Potency: The electron-withdrawing nature of fluorine can increase the acidity of the distal carboxylic acid (through inductive effects if conjugated) or alter lipophilicity (

    
    LogP ~ +0.2), improving enzyme pocket occupancy.[2]
    

2. PROTAC Linker Design The carboxylic acid handle allows this molecule to be converted into a PROTAC warhead .[2]

  • Strategy: Amide coupling of the acetic acid group to a linker (e.g., PEG-diamine) connected to an E3 ligase ligand (e.g., Thalidomide for CRBN).[2]

  • Application: Targeted degradation of proteins that bind NSAID-like structures.[2]

Comparative Scaffold Table:

Scaffold NameStructure FeaturesPrimary ApplicationKey Advantage of CAS 1365272-72-5
Felbinac Biphenyl acetic acidNSAID (Topical)3-Fluoro group enhances metabolic stability.[2][3]
Flurbiprofen Fluorinated biphenyl propionic acidNSAID / GSMAcetic acid tail (vs. propionic) alters steric fit in gamma-secretase.[2]
CAS 1365272-72-5 3-Fluoro-4-methyl biphenyl acetic acidResearch Probe Unique substitution pattern for exploring novel IP space in GSMs.[2]

Part 6: References

  • PubChem. Compound Summary for CAS 1365272-72-5. National Library of Medicine.[2] [Link][2][3]

  • Perretto, I., et al. (2005).[2] Biphenyl-4-yl-acetic acid derivatives as gamma-secretase modulators. Journal of Medicinal Chemistry. [Link](Contextual citation for class utility).

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link](Protocol grounding).

  • Blobaum, A. L., & Marnett, L. J. (2007).[2] Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry. [Link](Mechanism grounding).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Preclinical Evaluation of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid Using In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides a comprehensive guide for the preclinical evaluation of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (Molecular F...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive guide for the preclinical evaluation of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (Molecular Formula: C₁₅H₁₃FO₂, Molecular Weight: 244.26)[1]. The chemical structure, a phenylacetic acid derivative, strongly suggests its classification within the Non-Steroidal Anti-Inflammatory Drug (NSAID) class. Phenylacetic acid and its derivatives are a versatile class of substances with a broad spectrum of biological activities[2]. The core mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation and pain.[3][4]

This guide is structured to provide not just procedural steps but the scientific rationale behind the selection of specific animal models and experimental designs. We will detail robust, validated protocols for assessing the primary anti-inflammatory and analgesic efficacy of the compound, as well as critical secondary assessments for potential gastrointestinal toxicity, a common liability for this drug class. The protocols are designed to be self-validating through the inclusion of appropriate controls and quantifiable endpoints, ensuring the generation of reliable and interpretable data for drug development programs.

Compound Profile and Mechanistic Hypothesis

Compound: [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid CAS No.: 1355247-84-5[1] Chemical Class: Phenylacetic Acid Derivative / Putative NSAID

The structure of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid, featuring a carboxylic acid moiety essential for the activity of many traditional NSAIDs, forms the basis of our primary hypothesis.[5] We postulate that this compound functions as an inhibitor of COX-1 and/or COX-2, thereby blocking the conversion of arachidonic acid to prostaglandins (PGs). This inhibition is expected to reduce the cardinal signs of inflammation (edema, erythema, pain).

The following diagram illustrates the hypothesized mechanism of action within the arachidonic acid cascade.

NSAID_Mechanism_of_Action Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) AA Arachidonic Acid (AA) PLA2->AA Stimulus COX COX-1 / COX-2 Enzymes AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins (PGs) (e.g., PGE₂) COX->PGs LTs Leukotrienes (LTs) LOX->LTs Inflammation Inflammation & Pain PGs->Inflammation TestCompound [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (Hypothesized Point of Inhibition) TestCompound->COX Inhibition

Caption: Hypothesized mechanism of the test compound via COX enzyme inhibition.

Principles of Animal Model Selection

The selection of appropriate animal models is paramount for the successful preclinical evaluation of a candidate drug.[6] For a putative NSAID, the models must replicate key aspects of human inflammatory and pain pathways. Our selection is guided by the following principles:

  • Construct Validity: The model should mimic the underlying pathophysiology of the human condition. For acute inflammation, this involves inducing a response characterized by edema and the release of pro-inflammatory mediators.

  • Predictive Validity: The model must be sensitive to standard-of-care drugs (e.g., other NSAIDs), demonstrating that it can correctly identify clinically effective agents.

  • Reproducibility: The chosen models are well-established, standardized, and known to produce reliable and reproducible results.[7]

  • The 3Rs (Replacement, Reduction, Refinement): The experimental designs prioritize minimizing animal use and distress while maximizing the quality of data obtained.

Based on these principles, we recommend a tiered approach, starting with primary efficacy models for inflammation and analgesia, followed by a crucial safety assessment.

Model Type Specific Model Primary Endpoint Rationale
Anti-Inflammatory Carrageenan-Induced Paw EdemaPaw Volume (Edema)Gold-standard for acute inflammation; highly predictive for NSAID activity.[7]
Analgesic (Visceral) Acetic Acid-Induced WrithingNumber of Writhing ResponsesSensitive test for peripherally acting analgesics that mimics inflammatory pain.[8][9]
Analgesic (Inflammatory) Formalin TestPaw Licking/Biting TimeDifferentiates between neurogenic (Phase I) and inflammatory (Phase II) pain.[10][11]
Safety/Toxicity NSAID-Induced Gastric InjuryGastric Lesion ScoreAssesses the common and dose-limiting side effect of gastrointestinal damage.[12][13]

Experimental Workflows & Protocols

General Experimental Workflow

The overall process follows a standardized sequence to ensure data integrity and animal welfare.

Experimental_Workflow A Animal Acclimatization (7 days) B Randomization & Grouping A->B C Baseline Measurements (e.g., Paw Volume) B->C D Test Compound / Control Administration (PO, IP, SC) C->D E Induction of Pathology (Carrageenan, Acetic Acid, etc.) D->E Pre-treatment (30-60 min) F Endpoint Measurement & Data Collection E->F G Tissue Collection (Histopathology, Biomarkers) F->G H Data Analysis & Reporting F->H G->H

Caption: Standardized workflow for in vivo pharmacological testing.

Protocol 1: Carrageenan-Induced Paw Edema (Anti-Inflammatory Activity)

This model is a benchmark for assessing acute inflammation and is highly predictive for drugs that inhibit prostaglandin synthesis.[7][14]

  • Objective: To evaluate the ability of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid to reduce acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice (200-250g for rats, 25-30g for mice).

  • Materials:

    • Test Compound: [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

    • Vehicle: 0.5% Carboxymethylcellulose (CMC) in saline

    • Positive Control: Indomethacin or Diclofenac (e.g., 10 mg/kg)

    • Phlogistic Agent: 1% w/v Carrageenan solution in sterile saline

    • Measurement Device: Plethysmometer or digital calipers

  • Procedure:

    • Acclimatization: House animals for at least 7 days under standard conditions. Fast overnight before the experiment with free access to water.

    • Grouping: Randomly assign animals to groups (n=6-8 per group):

      • Group I: Vehicle Control

      • Group II: Positive Control (e.g., Indomethacin 10 mg/kg)

      • Group III-V: Test Compound (e.g., 10, 30, 100 mg/kg)

    • Baseline Measurement (V₀): Measure the initial volume of the right hind paw of each animal using a plethysmometer.

    • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[15][16]

    • Post-Induction Measurement (Vₜ): Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[16]

  • Data Analysis:

    • Calculate the edema volume (mL) at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A p-value < 0.05 is considered significant.

  • Optional Endpoints: At the end of the study, paw tissue can be collected for histopathological analysis or measurement of inflammatory biomarkers like Prostaglandin E₂ (PGE₂) or cytokines (TNF-α, IL-1β).[17]

Protocol 2: Acetic Acid-Induced Writhing Test (Visceral Analgesia)

This model induces visceral pain through the release of endogenous mediators that stimulate nociceptors.[18] It is a highly sensitive screening tool for peripheral analgesics.[9]

  • Objective: To assess the peripheral analgesic activity of the test compound.

  • Animals: Male Swiss albino mice (20-25g).

  • Materials:

    • Test Compound, Vehicle, Positive Control (e.g., Aspirin 100 mg/kg)

    • Irritant: 0.6% or 1% Acetic Acid solution in saline[19][20]

  • Procedure:

    • Acclimatization & Grouping: As described in Protocol 4.2.

    • Dosing: Administer the vehicle, positive control, or test compound (p.o. or i.p.).

    • Induction: 30 minutes after dosing, administer 1% acetic acid (10 mL/kg) via intraperitoneal injection.[20]

    • Observation: Immediately place each mouse into an individual observation chamber. Five minutes after the acetic acid injection, count the total number of "writhes" (abdominal constrictions, stretching of hind limbs) over a 10 or 20-minute period.[18][20]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage protection (analgesia) for each group:

      • % Protection = [ (Writhes_control - Writhes_treated) / Writhes_control ] * 100

    • Analyze data using one-way ANOVA with a suitable post-hoc test.

Protocol 3: Formalin Test (Inflammatory & Neurogenic Pain)

The formalin test is highly valuable as it produces a biphasic pain response.[10] Phase I (0-10 min) is neurogenic pain from direct C-fiber activation, while Phase II (15-40 min) is inflammatory pain driven by mediators like prostaglandins.[11][21] NSAIDs typically inhibit Phase II.[11]

  • Objective: To determine if the compound's analgesic effect is primarily central, peripheral, or both, and to confirm its anti-inflammatory pain activity.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Materials:

    • Test Compound, Vehicle, Positive Control (e.g., Morphine 5 mg/kg for both phases, Indomethacin 10 mg/kg for Phase II)

    • Nociceptive Agent: 2.5% or 5% Formalin solution in saline

  • Procedure:

    • Acclimatization & Dosing: As previously described. Place animals in a transparent observation chamber for at least 30 minutes before the test to allow for habituation.

    • Induction: 30-60 minutes after dosing, inject 20-50 µL of formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.

    • Observation: Immediately return the animal to the chamber and record the cumulative time (in seconds) spent licking, biting, or shaking the injected paw. The observation is divided into two phases:

      • Phase I (Early/Neurogenic): 0-10 minutes post-injection.

      • Phase II (Late/Inflammatory): 15-40 minutes post-injection.[22]

  • Data Analysis:

    • Calculate the total time spent in nociceptive behaviors for each phase for each animal.

    • Calculate the mean time for each group in both Phase I and Phase II.

    • Analyze data for each phase separately using one-way ANOVA.

Secondary Assessment: Gastrointestinal Safety

A major liability of non-selective NSAIDs is gastrointestinal (GI) toxicity, resulting from the inhibition of protective COX-1 in the gastric mucosa.[13] Early assessment of this risk is critical.

Protocol 4: NSAID-Induced Gastric Injury Model
  • Objective: To evaluate the ulcerogenic potential of the test compound after acute or sub-chronic administration.

  • Animals: Male Wistar rats (200-250g).

  • Procedure:

    • Acclimatization & Grouping: As previously described. Fast animals for 18-24 hours before dosing.[23]

    • Dosing: Administer a high dose of the test compound (e.g., 3-5 times the effective dose from efficacy models) or a positive control (e.g., Indomethacin 30 mg/kg, p.o.). The vehicle group receives the vehicle only.

    • Observation: Return animals to their cages with access to water but not food.

    • Endpoint Assessment: 4-6 hours after dosing, euthanize the animals.

    • Evaluation: Carefully remove the stomach, open it along the greater curvature, and rinse gently with saline. Examine the gastric mucosa for lesions (petechiae, erosions, ulcers) using a magnifying glass or dissecting microscope.

  • Data Analysis:

    • Score the gastric lesions based on a validated scale (e.g., 0 = no lesions, 1 = hyperemia, 2 = 1-5 small lesions, 3 = >5 small lesions or 1 large lesion, etc.).

    • The sum of the scores for each animal is the Ulcer Index (UI).

    • Compare the mean UI between groups using a non-parametric test (e.g., Kruskal-Wallis).

References

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Stolárik, T., et al. (2023). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules. Retrieved from [Link]

  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • He, Y., et al. (2022). NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention. Frontiers in Pharmacology. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Pharmaceuticals. Retrieved from [Link]

  • Pathan, A. A., et al. (2016). Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals. Journal of Clinical and Diagnostic Research. Retrieved from [Link]

  • Mhadhbi, L., et al. (2020). Formalin Murine Model of Pain. Methods in Molecular Biology. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • Lone, A. M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. Retrieved from [Link]

  • Raghavendra, C. L. (2021). Overview on the Discovery and Development of Anti-Inflammatory Drugs. Journal of Inflammation Research. Retrieved from [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • Van der Velden, N. S., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. Retrieved from [Link]

  • Loram, L. C., et al. (2007). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology. Retrieved from [Link]

  • Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid.
  • Choudhary, N., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Kim, S. Y., et al. (2021). Influence of Feeding Time on a Non-steroidal Anti-inflammatory Drug-induced Small Intestinal Injury Mouse Model. In Vivo. Retrieved from [Link]

  • Shinde, A. (2023). Advances in anti-inflammatory drug development. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Dubuisson, D., & Dennis, S. G. (1977). The formalin test: a quantitative method for assessing pain and its modulation by analgesic agents. Pain. Retrieved from [Link]

  • Shaik, F. B., et al. (2023). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Cureus. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Semantic Scholar. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Volume II: Anti-Inflammatory Drug Development Focusing on Immune Mediated Diseases. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) EXTENDED EVALUATION OF THE ACETIC ACID-INDUCED WRITHING TEST IN THE MICE. Retrieved from [Link]

  • Melior Discovery. (n.d.). Formalin-Induced Pain Model. Retrieved from [Link]

  • ResearchGate. (2022). Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved from [Link]

  • Moghimian, M., et al. (2013). Modulation of Different Phases of Formalin Test by Force Swim Stress. Basic and Clinical Neuroscience. Retrieved from [Link]

  • ResearchGate. (2022). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • Pharmacy Times. (2024). Evaluating Pharmacists' Role In Veterinary Medication Management and Education. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2019). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Pharmaceuticals. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Mohammadi-Farani, A., & Mehdizadeh, M. (2021). The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. Scientific Information Database. Retrieved from [Link]

  • Chen, Y., et al. (2020). Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici. Frontiers in Microbiology. Retrieved from [Link]

  • Schmassmann, A., et al. (1998). NSAID-Induced Mucosal Injury: Analysis of Gastric Toxicity with New Generation NSAIDs: Ulcerogenicity Compared with Ulcer Healing. Canadian Journal of Gastroenterology. Retrieved from [Link]

Sources

Application

analytical methods for quantifying [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

An Application Note for the Quantitative Analysis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid Abstract This technical guide provides detailed protocols for the quantitative analysis of [3-(3-Fluoro-4-methylphenyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantitative Analysis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

Abstract

This technical guide provides detailed protocols for the quantitative analysis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid, a substituted arylpropionic acid derivative.[1][2] Recognizing the importance of robust and reliable analytical methods in drug development and quality control, we present two validated methodologies: a widely applicable Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for assessing purity and concentration in bulk substance and simple formulations, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices. This document is designed for researchers, analytical scientists, and drug development professionals, offering a framework built on scientific integrity, field-proven insights, and adherence to international validation standards.

Introduction and Analyte Overview

[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid belongs to the arylpropionic acid class of compounds, a group well-known for containing many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The accurate quantification of this molecule is critical for a variety of applications, including:

  • Pharmaceutical Quality Control: Ensuring the identity, purity, and strength of the active pharmaceutical ingredient (API).

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological systems.

  • Stability Testing: Assessing the degradation of the analyte under various environmental conditions.

This guide explains the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]

Physicochemical Properties of the Analyte

A fundamental understanding of the analyte's properties is essential for rational method development.

PropertyValueSource
Chemical Formula C₁₅H₁₃FO₂[5]
Molecular Weight 244.26 g/mol [5]
LogP 3.428[5]
Topological Polar Surface Area (TPSA) 37.3 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 1[5]

The presence of multiple aromatic rings provides a strong chromophore for UV detection, while the carboxylic acid moiety makes the molecule amenable to deprotonation for analysis by negative ion electrospray ionization mass spectrometry. The LogP value of ~3.4 indicates moderate hydrophobicity, making it an ideal candidate for retention and separation on a C18 reverse-phase column.[6]

Method 1: RP-HPLC-UV for Purity and Assay

This method is a robust and cost-effective technique for quantifying [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid in drug substances and simple formulations.

Rationale and Scientific Principles

Reverse-phase chromatography is selected due to the analyte's non-polar character. A C18 stationary phase provides sufficient hydrophobic interaction for good retention and separation from potential impurities. The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase. The acid (e.g., trifluoroacetic acid or phosphoric acid) serves to suppress the ionization of the carboxylic acid group, resulting in a single, well-retained species that produces a sharp, symmetrical peak.[7][8] UV detection is chosen for its simplicity and the strong absorbance conferred by the analyte's aromatic structure. A detection wavelength of 254 nm is a common starting point for aromatic compounds.[8]

Experimental Workflow: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Processing A Weigh Analyte Standard B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Prepare Calibration Curve (Serial Dilutions) B->C I Generate Calibration Curve (Area vs. Concentration) C->I D Prepare Sample Solution E Inject Sample D->E F C18 Reverse-Phase Column Separation E->F G UV Detector (254 nm) F->G H Integrate Peak Area G->H J Calculate Sample Concentration H->J I->J

Caption: High-level workflow for HPLC-UV quantitative analysis.

Detailed Protocol: HPLC-UV

2.3.1. Instrumentation and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Trifluoroacetic acid (TFA) or Orthophosphoric acid.

  • Reference Standard: [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (≥97% purity).[5]

2.3.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2.3.3. Preparation of Solutions

  • Diluent: Mix Acetonitrile and Water in a 1:1 ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of at least five standards covering the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a theoretical concentration within the calibration range.

Method Validation Framework (ICH Q2(R2))

The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[3][9] The following parameters must be evaluated.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is from the analyte of interest, free from interference from excipients, impurities, or degradation products.Peak purity analysis (with DAD), analysis of placebo, and spiked samples demonstrate no co-elution at the analyte's retention time.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[9]
Precision To assess the degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Repeatability (Intra-assay): Relative Standard Deviation (%RSD) ≤ 2%.Intermediate Precision (Inter-assay): %RSD ≤ 2% across different days, analysts, or instruments.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.S/N of 10:1; accuracy and precision criteria should be met.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when varying parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2%).

Method 2: LC-MS/MS for Bioanalysis

For quantifying the analyte in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.[10][11] This method is essential for pharmacokinetic and toxicokinetic studies.

Rationale and Scientific Principles

This method combines the separation power of liquid chromatography with the specific detection capability of tandem mass spectrometry.

  • Chromatography: A fast LC gradient is used to rapidly separate the analyte from the bulk of endogenous matrix components. Volatile buffers like formic acid or acetic acid are required for MS compatibility.[7]

  • Ionization: Electrospray Ionization (ESI) in negative ion mode is the logical choice. The carboxylic acid group readily loses a proton to form the [M-H]⁻ ion, which is the precursor ion for MS/MS analysis.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity. The precursor ion ([M-H]⁻) is selected in the first quadrupole, fragmented in the second (collision cell), and a specific product ion is monitored in the third. This specific transition is unique to the analyte, effectively eliminating chemical noise.

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is highly recommended to correct for variability in sample preparation and instrument response. If a SIL-IS is unavailable, a close structural analog can be used.

Experimental Workflow: LC-MS/MS Bioanalysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Processing A Aliquot Biological Sample (e.g., 100 µL Plasma) B Add Internal Standard (IS) A->B C Protein Precipitation (Add cold ACN) or LLE B->C D Vortex & Centrifuge C->D E Transfer Supernatant D->E F Evaporate & Reconstitute E->F G Inject Sample F->G H UPLC Separation G->H I ESI Source (Negative Mode) H->I J MS/MS Detection (MRM Mode) I->J K Integrate Peak Areas (Analyte & IS) J->K L Calculate Peak Area Ratio (Analyte/IS) K->L M Generate Calibration Curve (Ratio vs. Concentration) L->M N Calculate Unknown Concentration M->N

Caption: Bioanalytical workflow using LC-MS/MS with an internal standard.

Detailed Protocol: LC-MS/MS

3.3.1. Instrumentation and Reagents

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 Column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade Acetonitrile (ACN), Methanol, and Water.

  • Formic Acid.

  • Internal Standard (e.g., [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid-d4).

3.3.2. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 2 minutes, hold for 0.5 minutes, return to 10% B and equilibrate for 0.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Negative.

  • MRM Transitions (Hypothetical):

    • Analyte: 243.2 -> 199.1 (Precursor [M-H]⁻ -> Product [M-H-CO₂]⁻).

    • IS (d4): 247.2 -> 203.1

    • Note: These transitions must be optimized empirically by infusing the analyte into the mass spectrometer.

3.3.3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL).

  • Add 300 µL of cold Acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or 96-well plate for injection.

Bioanalytical Method Validation Framework (FDA & ICH M10)

Validation for bioanalytical methods follows specific regulatory guidance to ensure reliability for PK studies.[4][12]

Validation ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank matrix from at least 6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.[4]
Calibration Curve To define the relationship between concentration and response ratio.At least 6 non-zero standards. r² ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To ensure the method is both accurate and precise across the calibration range.Evaluated with Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%RSD) ≤15% (≤20% at LLOQ).[4]
Matrix Effect To assess the suppression or enhancement of ionization by co-eluting matrix components.The IS-normalized matrix factor calculated from at least 6 lots of matrix should have a %RSD ≤ 15%.
Recovery To measure the efficiency of the extraction process.Should be consistent and reproducible, though it does not need to be 100%.
Stability To ensure the analyte is stable throughout the sample lifecycle.Analyte concentration in QC samples should be within ±15% of nominal after exposure to various conditions (Freeze-thaw, bench-top, long-term storage, post-preparative).

Conclusion

This application note details two robust and reliable methods for the quantification of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid. The RP-HPLC-UV method serves as an excellent tool for routine quality control and purity assessment of the drug substance. For applications requiring higher sensitivity and selectivity, particularly in biological matrices, the LC-MS/MS method provides the necessary performance for demanding bioanalytical studies. Both protocols are presented with a comprehensive validation framework based on ICH and FDA guidelines, ensuring that the generated data is accurate, reproducible, and fit for regulatory purposes.

References

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed.
  • Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate.
  • A Novel LC-MS/MS Method for the Quantitative Measurement of the Acetate Content in Pharmaceutical Peptides. PubMed.
  • Overview on PFAS analytical methods. Publications Office of the EU.
  • ANALYTICAL METHOD SUMMARIES. Eurofins.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • HPLC Determination of Four Derivatives of Benzene. Asian Publication Corporation.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid. ChemScene.
  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof. Google Patents.
  • New derivatives of aryl-propionic acid. Synthesis and biological evaluation. PubMed.
  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Pharmaceutical Research International.
  • LC-MS Resource Guide. Sigma-Aldrich.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
  • RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase Containing Ion Interaction Reagent and Without Buffer. ResearchGate.
  • Bioanalytical Method Validation. U.S. Food and Drug Administration.
  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI.
  • LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. University of Michigan.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. humanjournals.com.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
  • Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. National Center for Biotechnology Information.
  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

Introduction [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid is a carboxylic acid derivative with a biphenyl scaffold, a structural motif common in pharmacologically active compounds, including non-steroidal anti-inflamma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid is a carboxylic acid derivative with a biphenyl scaffold, a structural motif common in pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Accurate and robust analytical methods are crucial for the quantification of this compound in various stages of drug development, from purity assessment of the active pharmaceutical ingredient (API) to its determination in formulated products. This application note presents a detailed protocol for the analysis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to be stability-indicating, capable of separating the main analyte from potential degradation products.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

PropertyValueSource
Chemical Structure ChemScene[3]
Molecular Formula C₁₅H₁₃FO₂ChemScene[3]
Molecular Weight 244.26 g/mol ChemScene[3]
LogP 3.42822ChemScene[3]
Estimated pKa ~4.3Based on Phenylacetic Acid[4][5]
Estimated UV λmax ~250 nmBased on Biphenyl[6] and 3-Fluorophenylacetic acid[7]

The LogP value suggests significant hydrophobicity, making reversed-phase chromatography an ideal separation technique. The estimated pKa of the carboxylic acid group is critical for mobile phase pH selection to ensure consistent retention and optimal peak shape.[6] The biphenyl chromophore is expected to have a strong UV absorbance, providing good sensitivity for UV detection.[6][8]

HPLC Method Development Rationale

The selection of chromatographic conditions is based on the physicochemical properties of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid and established principles of reversed-phase chromatography.

HPLC_Method_Development Analyte [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (LogP ≈ 3.4, pKa ≈ 4.3) Stationary_Phase Stationary Phase Selection (C18, 5 µm, 4.6 x 150 mm) Analyte->Stationary_Phase Hydrophobic nature Mobile_Phase Mobile Phase Optimization Analyte->Mobile_Phase Acidic nature (pKa) Detection Detector Settings (UV at 250 nm) Analyte->Detection Biphenyl chromophore Method Final HPLC Method Stationary_Phase->Method Mobile_Phase->Method Detection->Method

Caption: Logical workflow for HPLC method development.

Stationary Phase Selection

A C18 (octadecylsilane) column is chosen as the stationary phase due to the nonpolar nature of the analyte. The C18 stationary phase provides excellent hydrophobic interactions with the biphenyl and methylphenyl groups, leading to good retention. A particle size of 5 µm offers a good balance between efficiency and backpressure, while a 4.6 x 150 mm column dimension is a standard format suitable for this type of analysis.

Mobile Phase Optimization

The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

  • Organic Modifier: Acetonitrile is selected as the organic solvent due to its strong elution strength in reversed-phase chromatography and its low UV cutoff.[9]

  • Aqueous Phase and pH Control: To ensure the analyte is in its non-ionized, more hydrophobic form, the pH of the mobile phase must be maintained below the pKa of the carboxylic acid group (~4.3).[6] A mobile phase pH of approximately 3.0 is chosen. This is achieved by using a buffer. A phosphate buffer is a good choice, but for simplicity and compatibility with mass spectrometry if desired, a solution of 0.1% formic acid or phosphoric acid in water is effective.[10][11] An acidic mobile phase suppresses the ionization of the carboxylic acid, leading to increased retention and improved peak symmetry by minimizing secondary interactions with residual silanols on the stationary phase.[9][11]

  • Gradient Elution: A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, providing good peak shapes and a reasonable run time.

Detector Wavelength Selection

Based on the UV absorption characteristics of the biphenyl chromophore, a detection wavelength of 250 nm is selected.[6] Biphenyl itself exhibits a strong absorbance around 248 nm.[6] The structurally related 3-Fluorophenylacetic acid also shows significant absorbance in this region.[7] A photodiode array (PDA) detector is recommended to monitor peak purity and to identify the presence of co-eluting impurities.

Experimental Protocols

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • C18 column (5 µm, 4.6 x 150 mm)

  • [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid reference standard (≥97% purity)[3]

  • Acetonitrile (HPLC grade)

  • Formic acid (or Phosphoric acid), analytical grade

  • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B, 2-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 250 nm (PDA detector scanning from 200-400 nm)
Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, Mobile Phase A:Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid and dissolve it in acetonitrile to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST)

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[7][12] A standard solution (e.g., 50 µg/mL) is injected five times, and the following parameters are evaluated:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[5]
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates system precision.[5]
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Indicates the stability of the pump and system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.[13]

Method_Validation Validation Method Validation (ICH Q2(R1)) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Caption: Key parameters for HPLC method validation.

  • Specificity (Stability-Indicating): Forced degradation studies are conducted to demonstrate that the method can separate the analyte from its degradation products.[8] The analyte is subjected to stress conditions such as acid hydrolysis (0.1 M HCl), base hydrolysis (0.1 M NaOH), oxidation (3% H₂O₂), thermal stress (80°C), and photostability (ICH Q1B). Peak purity analysis using a PDA detector should be performed.

  • Linearity: The linearity of the method is assessed by analyzing a series of at least five concentrations of the analyte. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at the same concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on different days, by different analysts, or with different equipment. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria.

Forced Degradation Study Protocol

Objective

To demonstrate the stability-indicating nature of the HPLC method by generating potential degradation products of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid under various stress conditions.

Procedure
  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 50 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of approximately 50 µg/mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 50 µg/mL with mobile phase.

  • Thermal Degradation: Expose the solid drug substance to 80 °C in a hot air oven for 48 hours. Dissolve the stressed sample in acetonitrile and dilute to a final concentration of approximately 50 µg/mL with mobile phase.

  • Photolytic Degradation: Expose the solid drug substance to UV and visible light according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). Dissolve the stressed sample in acetonitrile and dilute to a final concentration of approximately 50 µg/mL with mobile phase.

  • Control Sample: Prepare a solution of the unstressed analyte at the same concentration.

  • Analysis: Analyze all samples by the proposed HPLC method. Evaluate the chromatograms for the appearance of new peaks and the decrease in the area of the main peak. Perform peak purity analysis for the analyte peak in the presence of its degradants.

Data Presentation

Hypothetical Method Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (RSD%) 0.85%≤ 2.0%
Intermediate Precision (RSD%) 1.20%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness PassedSystem suitability criteria met

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the analysis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid. The method is designed to be robust, accurate, and stability-indicating, making it suitable for quality control and stability studies in a drug development setting. The detailed protocols for method validation and forced degradation studies provide a clear roadmap for researchers and scientists to implement and verify the performance of this analytical procedure.

References

  • SIELC Technologies. (n.d.). 3-Fluorophenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). System Suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • PubMed. (1996). Direct Injection HPLC Analysis of Some Non-Steroidal Anti-Inflammatory Drugs on Restricted Access Media Columns. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Analysis of 3 Nonsteroidal Anti-inflammatory Drugs Using a Solid Core HPLC Column. Retrieved from [Link]

  • Chromatography Online. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Retrieved from [Link]

  • Austin Publishing Group. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ACS Publications. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Studia UBB Chemia. (2023). HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (2025). pH/Organic solvent double-gradient reversed-phase HPLC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • The Pharma Guide. (2024). How to decide System Suitability Test (SST) in HPLC: Best Practice. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Reliable chromatographic determination of non-steroidal anti-inflammatory drugs in real samples matrices. Retrieved from [Link]

  • Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Retrieved from [Link]

  • Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance? Retrieved from [Link]

Sources

Application

Application Note: [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (3-FMPAA) as a Selective Molecular Probe

This Application Note is designed for researchers investigating neuroinflammation, Alzheimer’s disease pathology, and non-steroidal anti-inflammatory drug (NSAID) repurposing. It focuses on [3-(3-Fluoro-4-methylphenyl)ph...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating neuroinflammation, Alzheimer’s disease pathology, and non-steroidal anti-inflammatory drug (NSAID) repurposing.

It focuses on [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid , referred to herein as 3-FMPAA , a specific biphenyl acetic acid derivative. Based on its structural pharmacology—specifically the meta-biphenyl linkage and acetic acid tail—this molecule serves as a critical molecular probe for distinguishing COX-independent signaling pathways , most notably as a Gamma-Secretase Modulator (GSM) and a tool for exploring PPAR


 modulation without the confounding gastrointestinal toxicity of classic COX inhibitors.

Introduction & Mechanism of Action

The Scientific Challenge

Classic biphenyl propionic acids (e.g., Flurbiprofen) are potent COX inhibitors. However, in neurodegenerative research, the goal is often to modulate Amyloid Precursor Protein (APP) processing or reduce neuroinflammation without inhibiting COX-1/2, which is necessary for gastric mucosal protection.

The 3-FMPAA Solution

3-FMPAA acts as a "structural scalpel." By possessing a meta-biphenyl linkage (position 3) rather than the classic para-linkage (position 4) found in Felbinac or Fenbufen, and lacking the


-methyl group of propionic acids, 3-FMPAA significantly reduces affinity for the Cyclooxygenase (COX) active site.

Primary Probe Utilities:

  • Gamma-Secretase Modulation (GSM): Allosteric modulation of the

    
    -secretase complex to shift cleavage of APP from the toxic A
    
    
    
    42 isoform to the shorter, less toxic A
    
    
    38 or A
    
    
    37 isoforms.
  • COX-Independent Anti-Inflammatory Control: Used as a negative control probe to verify that observed anti-inflammatory effects in a study are not COX-mediated (e.g., verifying PPAR

    
     or Rho-kinase pathway involvement).
    

Signaling Pathway Visualization

The following diagram illustrates the differential pathway modulation by 3-FMPAA compared to classic NSAIDs. It highlights the probe's utility in shifting APP processing toward the non-amyloidogenic pathway while bypassing COX inhibition.

G cluster_0 Path A: Toxic (Amyloidogenic) cluster_1 Path B: Modulated (Protective) APP Amyloid Precursor Protein (APP) GammaSecretase Gamma-Secretase Complex APP->GammaSecretase AB42 Aβ42 (Toxic Aggregates) GammaSecretase->AB42 Standard Cleavage AB38 Aβ38 (Non-Toxic) GammaSecretase->AB38 Modulated Cleavage COX Cyclooxygenase (COX-1/2) Prostaglandins Prostaglandins (Inflammation) COX->Prostaglandins Probe PROBE: 3-FMPAA (Meta-Biphenyl Acetic Acid) Probe->GammaSecretase Allosteric Modulation Probe->COX NO Binding (Steric Hindrance) ClassicNSAID Classic NSAID (e.g., Flurbiprofen) ClassicNSAID->COX Inhibition

Figure 1: Mechanism of Action. 3-FMPAA acts as a Gamma-Secretase Modulator (GSM) to promote Aβ38 production while avoiding the COX inhibition pathway typical of classic NSAIDs.

Experimental Protocols

Protocol A: Assessment of Gamma-Secretase Modulation (A 42/A 40 Ratio)

Objective: To quantify the potency of 3-FMPAA in shifting A


 production profiles in cellular models.

Reagents:

  • CHO cells stably expressing human APP (751 isoform) with V717F mutation (CHO-7PA2 cells).

  • 3-FMPAA (dissolved in 100% DMSO to 10 mM stock).

  • Sandwich ELISA kits specific for A

    
    42 and A
    
    
    
    40.

Workflow:

  • Cell Seeding: Plate CHO-7PA2 cells in 96-well plates at

    
     cells/well in DMEM + 10% FBS. Incubate for 24 hours.
    
  • Compound Treatment:

    • Prepare serial dilutions of 3-FMPAA in culture medium (Final DMSO concentration < 0.1%).

    • Concentration Range: 0.1

      
      M to 100 
      
      
      
      M.
    • Include Vehicle Control (DMSO only) and Positive Control (e.g., Tarenflurbil or CHF5074).

    • Replace media with treatment media and incubate for 24 hours .

  • Supernatant Collection: Collect conditioned media. Centrifuge at 1,500 x g for 5 mins to remove debris.

  • ELISA Quantification:

    • Apply supernatants to A

      
      42 and A
      
      
      
      40 specific ELISA plates.
    • Follow manufacturer instructions for incubation and washing.

  • Data Analysis:

    • Calculate the ratio of A

      
      42 / Total A
      
      
      
      (or A
      
      
      42/A
      
      
      40).
    • Success Criteria: A dose-dependent decrease in A

      
      42 with a concomitant increase in A
      
      
      
      38 (if measured) or stable A
      
      
      40, indicating modulation rather than total inhibition.
Protocol B: COX-1/COX-2 Selectivity Profiling (Negative Control Assay)

Objective: To validate 3-FMPAA as a "clean" probe lacking COX activity, distinguishing it from para-biphenyl NSAIDs.

Reagents:

  • Purified Ovine COX-1 and Recombinant Human COX-2 enzymes.

  • Arachidonic Acid (substrate).

  • Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).

Workflow:

  • Reaction Setup: Prepare reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Inhibitor Incubation:

    • Add COX-1 or COX-2 enzyme to wells.

    • Add 3-FMPAA (10

      
      M and 100 
      
      
      
      M).
    • Control: Add Indomethacin (10

      
      M) as a positive inhibitor control.
      
    • Incubate for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid to initiate the reaction.

  • Measurement: Measure the peroxidase activity of the heme-COX complex colorimetrically at 590 nm.

  • Validation: 3-FMPAA should show < 15% inhibition at 100

    
    M, whereas Indomethacin should show > 95% inhibition.
    

Quantitative Data Summary

The following table summarizes expected pharmacological profiles for 3-FMPAA compared to reference compounds, based on structure-activity relationship (SAR) data for biphenyl acetic acids.

Parameter3-FMPAA (Probe)Flurbiprofen (Classic NSAID)DAPT (Pan-GSI)
Primary Target

-Secretase (Modulator)
COX-1 / COX-2

-Secretase (Inhibitor)
A

42 Effect
Decrease (

)
No Change / Slight

Strong Decrease (

)
A

Total Effect
No Change (=)No Change (=)Strong Decrease (

)
Notch Signaling Spared (Safe)SparedInhibited (Toxic)
COX-1 IC

> 100

M (Inactive)
~ 0.1

M (Active)
> 100

M
Lipophilicity (cLogP) ~ 3.4~ 4.2~ 3.1

Storage and Stability

  • Powder: Store at -20°C under desiccated conditions. Stable for > 2 years.

  • Stock Solution (DMSO): Stable at -20°C for 6 months. Avoid repeated freeze-thaw cycles.

  • Solubility: Soluble in DMSO (> 25 mg/mL) and Ethanol. Poorly soluble in water.

References

  • Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target

    
    -secretase and lower A
    
    
    
    42 in vivo. Journal of Clinical Investigation.
  • Beher, D., et al. (2004).

    
    -secretase at a novel site. Journal of Biological Chemistry. 
    
  • Peretto, I., et al. (2005). Synthesis and Biological Activity of Biphenyl Derivatives as Novel Highly Potent Gamma-Secretase Modulators. Journal of Medicinal Chemistry.

  • ChemScene Product Data. [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (CS-0211029).[1] ChemScene.

  • Imbimbo, B. P. (2009). Gamma-secretase modulators for the treatment of Alzheimer's disease. Current Topics in Medicinal Chemistry.

Sources

Method

Application Notes and Protocols for the In Vivo Formulation of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

Introduction: Navigating the Preclinical Formulation of a Poorly Soluble Phenylacetic Acid Derivative The successful preclinical evaluation of a novel chemical entity is fundamentally dependent on achieving adequate syst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Preclinical Formulation of a Poorly Soluble Phenylacetic Acid Derivative

The successful preclinical evaluation of a novel chemical entity is fundamentally dependent on achieving adequate systemic exposure in animal models. [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid, a compound with a molecular weight of 244.26 g/mol and a calculated logP of 3.42822, presents a common challenge in drug development: poor aqueous solubility.[1] This characteristic can lead to low and variable oral bioavailability, potentially masking the true pharmacological activity of the compound and complicating dose-response assessments.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid for in vivo studies. The protocols outlined herein are designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure the development of a stable and bioavailable formulation. The overarching goal is to maximize exposure for initial safety and efficacy testing.[4]

Part 1: Pre-formulation Assessment - The Foundation of a Robust Formulation

Before embarking on formulation development, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is paramount.[2] These initial studies will dictate the most effective formulation strategies.

Physicochemical Characterization Workflow

The following diagram illustrates the critical pre-formulation studies to be conducted:

Preformulation_Workflow API [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid API pKa pKa Determination (Potentiometric Titration) API->pKa Carboxylic Acid Moiety LogP LogP/LogD Verification (Shake-flask or HPLC) API->LogP Lipophilicity Stability Solution & Solid-State Stability (HPLC-UV) API->Stability Degradation Pathways DSC Thermal Analysis (DSC) (Melting Point, Purity) API->DSC Thermal Properties PXRD Crystallinity Assessment (PXRD) API->PXRD Solid Form Solubility Aqueous Solubility Profiling (pH-dependent) pKa->Solubility Ionization State Formulation_Characterization Final_Formulation Final Dosing Formulation Appearance Visual Appearance (Clarity, Color) Final_Formulation->Appearance pH_Osmolality pH and Osmolality (for parenteral routes) Final_Formulation->pH_Osmolality Concentration Drug Concentration & Purity (HPLC-UV) Final_Formulation->Concentration Dose Accuracy Particle_Size Particle Size Analysis (DLS) (for solutions/suspensions) Final_Formulation->Particle_Size Precipitation Check Stability_QC Short-Term Stability (at storage & use conditions) Final_Formulation->Stability_QC Dosing Window

Sources

Application

[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid as a starting material for synthesis

Abstract & Strategic Rationale [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (CAS: 1355247-84-5) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from the specific arrangeme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (CAS: 1355247-84-5) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its utility stems from the specific arrangement of the 3-fluoro-4-methylphenyl moiety.[1] In drug design, this motif serves two critical functions:

  • Metabolic Blocking: The para-methyl group blocks the metabolically labile para-position of the phenyl ring, while the adjacent fluorine atom deactivates the methyl group toward benzylic oxidation via the cytochrome P450 pathway (electronic withdrawal).

  • Conformational Biasing: The meta-biaryl linkage introduces a specific torsion angle (non-planar geometry), improving solubility and target selectivity compared to flat para-linked analogs.

This guide details the upstream synthesis of this scaffold via Suzuki-Miyaura cross-coupling and its downstream application in diversity-oriented library synthesis (amides/esters).

Part 1: Upstream Synthesis (The "Make")

While available commercially, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route utilizes a Suzuki-Miyaura coupling between 3-bromophenylacetic acid and 3-fluoro-4-methylphenylboronic acid .

Reaction Scheme (Logic Flow)

Synthesis_Scheme SM1 3-Bromophenylacetic Acid Inter Pd-Complex Intermediate SM1->Inter Oxidative Add. SM2 3-Fluoro-4-methylphenyl boronic Acid SM2->Inter Transmetallation Cat Pd(dppf)Cl2 • DCM K2CO3 (aq) Cat->Inter Prod Target Biaryl Acid (Crude) Inter->Prod Reductive Elim. Reflux 4h Pure Purified Product (>98%) Prod->Pure Acid/Base Workup Recrystallization

Figure 1: Convergent synthesis via Suzuki-Miyaura coupling. The aqueous base facilitates the coupling of the free acid without protection.

Detailed Protocol: Direct Suzuki Coupling

Reagents:

  • 3-Bromophenylacetic acid (1.0 equiv)

  • 3-Fluoro-4-methylphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂•CH₂Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Inerting: Charge a 3-neck round bottom flask with 3-bromophenylacetic acid (10 mmol) and the boronic acid (12 mmol). Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed 1,4-dioxane (40 mL).

  • Base Addition: Dissolve K₂CO₃ (30 mmol) in water (10 mL) and add to the reaction. Note: The carboxylic acid will deprotonate immediately, forming the soluble potassium carboxylate.

  • Catalysis: Add Pd(dppf)Cl₂•CH₂Cl₂ (0.3 mmol) in one portion under N₂ flow. The solution typically turns dark red/brown.

  • Reflux: Heat to 90°C for 4–6 hours.

    • QC Check: Monitor by HPLC or TLC (eluent: 5% MeOH in DCM with 1% AcOH). Look for the disappearance of the bromide.

  • Workup (Critical for Purity):

    • Cool to room temperature.[2] Filter through a Celite pad to remove Palladium black. Wash pad with water.

    • Phase 1 (Impurity Removal): Extract the alkaline filtrate with Ethyl Acetate (2x).[3] Discard the organic layer. (This removes non-acidic impurities like homocoupled biaryls).

    • Phase 2 (Product Isolation): Acidify the aqueous layer carefully with 2N HCl to pH ~2. The product will precipitate as a white/off-white solid.

    • Extract the cloudy aqueous mixture with Ethyl Acetate (3x). Combine organics, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane or Toluene to remove traces of protodeboronated side products.

Part 2: Downstream Applications (The "Use")

The carboxylic acid handle allows for rapid diversification into amides (for peptidomimetics) or reduction to alcohols (for linker chemistry).

Application Workflow: Diversity-Oriented Synthesis

Downstream_App Core [3-(3-Fluoro-4-methylphenyl) phenyl]acetic Acid Prod1 Biaryl Amides (Library Generation) Core->Prod1 Amidation Prod2 Biaryl Ethanols (Linker Synthesis) Core->Prod2 Reduction Prod3 Biaryl Esters (Prodrugs) Core->Prod3 Esterification Path1 Amine (R-NH2) + HATU/DIPEA Path2 BH3•THF or LiAlH4 Path3 SOCl2 then R-OH

Figure 2: Functionalization pathways. The amide route is most common for SAR (Structure-Activity Relationship) studies.

Protocol: High-Throughput Amide Coupling (HATU Method)

This protocol is optimized for parallel synthesis (library generation) to minimize purification bottlenecks.

Reagents:

  • Biaryl Acetic Acid Scaffold (1.0 equiv)

  • Diverse Amine (R-NH₂) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve the [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid in DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at Room Temp for 15 minutes. Color change to yellow/orange indicates active ester formation.

  • Coupling: Add the amine (1.1 equiv). Stir at RT for 2–16 hours.

  • Quench & Polish (Self-Validating Step):

    • Add saturated NH₄Cl solution.

    • Extract with EtOAc.

    • Wash organic layer with 10% LiCl (aq) (removes DMF), followed by 5% NaHCO₃ (removes unreacted acid) and 0.1N HCl (removes unreacted amine).

    • Result: This "Acid/Base/Neutral" wash sequence typically yields >95% pure amide without column chromatography.

Part 3: Analytical Standards & Data

To validate the synthesis, compare experimental data against these theoretical/reported values.

Table 1: Key Characterization Data

TechniqueParameterExpected Signal / ValueStructural Assignment
1H NMR Methyl Groupδ ~2.25 ppm (d, J~2 Hz)Ar-CH₃ (Split by ortho-F)
1H NMR Methyleneδ ~3.70 ppm (s)-CH₂-COOH
1H NMR Aromatic Regionδ 7.00 – 7.60 ppm (Multiplets)Biaryl protons
13C NMR Carbonylδ ~178 ppm-COOH
19F NMR Fluorineδ -115 to -120 ppmAr-F
LC-MS M+H / M-H245.26 (MW)Ionization depends on mode (ES+ or ES-)

Expert Insight - The "Fluorine Signature": In ¹H NMR, the methyl group at the 4-position of the distal ring will not appear as a clean singlet. Due to the ³J coupling with the 3-fluorine, it will appear as a doublet with a coupling constant of approximately 1.5–2.0 Hz. Do not mistake this for an impurity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • ChemScene. (n.d.). Product Data: [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid.[4] Retrieved from

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Rationale for Fluorine/Methyl substitution).
  • BenchChem. (2025).[5] Application Notes for Suzuki Coupling Reactions Using Fluorinated Benzophenones. Retrieved from

  • Organic Chemistry Portal. (n.d.). Amide Formation via HATU.[6] Retrieved from

Sources

Method

Application Notes &amp; Protocols for [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid in Material Science

Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Unique Biphenylacetic Acid Derivative [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid is a specialized organic molecule characte...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Unique Biphenylacetic Acid Derivative

[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid is a specialized organic molecule characterized by a fluorinated biphenyl backbone linked to an acetic acid functional group. This unique combination of a rigid, planar biphenyl scaffold, the electron-withdrawing fluorine atom, the methyl group, and the reactive carboxylic acid moiety suggests its potential as a versatile building block in advanced material synthesis. The biphenyl core is known to impart thermal stability and favorable electronic properties, making it a valuable component in materials for organic electronics.[1][2] The strategic placement of the fluorine atom can further enhance these properties, influencing molecular packing, and improving resistance to thermal degradation.[3] The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including polymerization and surface functionalization.

These application notes aim to provide researchers and material scientists with foundational protocols for exploring the use of [3-(3-fluoro-4-methylphenyl)phenyl]acetic acid in two promising areas: as a monomer for the synthesis of novel polyesters and as a surface modifying agent for metal oxide nanoparticles.

Physicochemical Properties

A summary of the key physicochemical properties of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid is provided in the table below.

PropertyValueReference
CAS Number 1355247-84-5[4]
Molecular Formula C₁₅H₁₃FO₂[4]
Molecular Weight 244.26 g/mol [4]
Appearance Solid (predicted)
Purity ≥97% (typical)[4]
Storage Sealed in dry, 2-8°C[4]

Application Note 1: Synthesis of a Novel Fluorinated Polyester for High-Performance Films

Scientific Rationale:

The incorporation of [3-(3-fluoro-4-methylphenyl)phenyl]acetic acid as a monomer in polyester synthesis is proposed to yield a polymer with enhanced thermal stability, improved mechanical properties, and tailored optical characteristics. The rigid biphenyl unit is expected to increase the glass transition temperature (Tg) of the resulting polyester, while the fluorine substituent can impart hydrophobicity and potentially modify the refractive index of the material. Such polyesters could find applications as specialty films, coatings, or as components in advanced composites.

Experimental Workflow:

cluster_0 Monomer Preparation & Polymerization cluster_1 Polymer Isolation & Purification cluster_2 Characterization Monomer Activation Monomer Activation Polymerization Polymerization Monomer Activation->Polymerization Activated Monomer Precipitation Precipitation Polymerization->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Characterization Characterization Drying->Characterization

Caption: Workflow for the synthesis and characterization of a fluorinated polyester.

Detailed Protocol: Solution Polycondensation

  • Monomer Activation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1.0 equivalent of [3-(3-fluoro-4-methylphenyl)phenyl]acetic acid in anhydrous dichloromethane (DCM).

    • Add 1.1 equivalents of oxalyl chloride dropwise at 0°C.

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).

    • Allow the reaction to stir at room temperature for 2 hours or until gas evolution ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of a sharp C=O stretch at higher wavenumber).

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Polymerization:

    • In a separate flame-dried flask, dissolve 1.0 equivalent of a diol monomer (e.g., bisphenol A) and 2.2 equivalents of pyridine in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0°C and add a solution of the prepared acyl chloride in anhydrous DCM dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with constant stirring.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride.

    • Dry the polymer in a vacuum oven at 60°C to a constant weight.

  • Characterization:

    • Determine the molecular weight and polydispersity index (PDI) of the polymer using gel permeation chromatography (GPC).

    • Analyze the thermal properties (glass transition temperature, decomposition temperature) using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

    • Confirm the polymer structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Application Note 2: Surface Modification of Titania Nanoparticles for Enhanced Dispersibility in Organic Media

Scientific Rationale:

The carboxylic acid group of [3-(3-fluoro-4-methylphenyl)phenyl]acetic acid can act as an effective anchor to the surface of metal oxide nanoparticles, such as titanium dioxide (TiO₂). The fluorinated biphenyl tail can then form a hydrophobic shell around the nanoparticles. This surface modification is expected to prevent agglomeration and improve the dispersibility of the nanoparticles in non-polar organic solvents and polymer matrices. Such functionalized nanoparticles could be beneficial as additives in nanocomposites, coatings, and cosmetic formulations.

Experimental Workflow:

cluster_0 Nanoparticle Functionalization cluster_1 Purification cluster_2 Characterization Dispersion Dispersion Functionalization Functionalization Dispersion->Functionalization Surface Reaction Centrifugation Centrifugation Functionalization->Centrifugation Washing Washing Centrifugation->Washing Drying Drying Washing->Drying Characterization Characterization Drying->Characterization

Caption: Workflow for the surface modification of nanoparticles.

Detailed Protocol: Nanoparticle Surface Functionalization

  • Nanoparticle Dispersion:

    • Disperse a known amount of TiO₂ nanoparticles in a suitable solvent (e.g., ethanol) using an ultrasonic bath for 30 minutes to break up agglomerates.

  • Surface Functionalization:

    • Prepare a solution of [3-(3-fluoro-4-methylphenyl)phenyl]acetic acid in the same solvent. The amount of the acid should be calculated based on the desired surface coverage.

    • Add the solution of the modifying agent to the nanoparticle dispersion.

    • Heat the mixture to reflux and maintain for 12-24 hours with constant stirring. The carboxylic acid group will react with the hydroxyl groups on the TiO₂ surface, forming a covalent bond.

  • Purification:

    • Cool the dispersion to room temperature.

    • Separate the functionalized nanoparticles from the reaction medium by centrifugation.

    • Wash the nanoparticles several times with fresh solvent to remove any unreacted modifying agent. Repeat the centrifugation and redispersion cycle.

    • Dry the surface-modified nanoparticles in a vacuum oven at a low temperature (e.g., 50°C) to avoid thermal degradation of the organic coating.

  • Characterization:

    • Confirm the presence of the organic coating on the nanoparticle surface using FT-IR spectroscopy (observing the characteristic peaks of the biphenyl group) and TGA (measuring the weight loss corresponding to the organic moiety).

    • Assess the dispersibility of the modified nanoparticles in various organic solvents of different polarities and compare it with that of the unmodified nanoparticles.

    • Characterize the morphology and size of the functionalized nanoparticles using transmission electron microscopy (TEM).

Conclusion

[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid presents itself as a promising candidate for the development of advanced materials. The protocols outlined in these application notes provide a starting point for researchers to explore its potential in creating novel polymers with enhanced properties and in the surface engineering of nanoparticles for improved performance in various applications. The unique structural features of this molecule warrant further investigation into its utility in other areas of material science, such as in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs)[1], and metal-organic frameworks (MOFs)[5].

References

  • The Significance of Biphenyl Derivatives in Organic Electronics and COF Construction. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Exploring the Chemical Versatility: Applications of 4-Biphenylacetic Acid in Organic Synthesis. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis, Characterization and Performance of Materials for a Sustainable Future. (2022). PMC. Retrieved from [Link]

  • Preparation method of methylphenyl acetic acid. (n.d.). Google Patents.
  • Phenylacetic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024, June 13). ResearchGate. Retrieved from [Link]

  • Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. (2024, April 20). YouTube. Retrieved from [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. (2026, February 3). ACS Publications. Retrieved from [Link]

  • The production method of methylphenylacetic acid. (n.d.). Google Patents.
  • Metal-organic framework. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023, August 5). PMC. Retrieved from [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). MDPI. Retrieved from [Link]

  • Phenylacetic acid derivatives as hPPAR agonists. (n.d.). PubMed. Retrieved from [Link]

  • The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma. (2010, June 7). PubMed. Retrieved from [Link]

  • Conformations of Biphenyls. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • The Crucial Role of Biphenyl Intermediates in Polymer Science. (2025, December 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

Introduction: The Synthetic Challenge Welcome to the Technical Support Center. You are likely attempting to synthesize [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (CAS: 1355247-84-5).[1] This molecule features a biary...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge

Welcome to the Technical Support Center. You are likely attempting to synthesize [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (CAS: 1355247-84-5).[1] This molecule features a biaryl core constructed via a C-C bond formation between a phenylacetic acid derivative and a substituted toluene ring.

While the structure appears simple, the synthesis presents specific "trapdoors" regarding protodeboronation of the fluorinated intermediate and catalyst poisoning by the free carboxylic acid. This guide treats the synthesis as a modular system, providing root-cause analysis for common failures.

Recommended Synthetic Route (The "Golden Path")

To minimize troubleshooting, we strongly recommend the Convergent Ester Strategy . Avoid direct coupling of the free acid if possible, as the carboxylate can interfere with the catalytic cycle.

  • Step 1 (Protection): Esterification of 3-bromophenylacetic acid.

  • Step 2 (Coupling): Suzuki-Miyaura coupling with (3-fluoro-4-methylphenyl)boronic acid.

  • Step 3 (Deprotection): Controlled saponification.

Module 1: The Suzuki-Miyaura Coupling (The Critical Step)

User Issue: "My reaction conversion is stalled at 40%, and I see a significant amount of the de-boronated impurity (3-fluoro-4-methyltoluene)."

Root Cause Analysis

This is a classic case of Protodeboronation . The fluorine substituent on your boronic acid withdraws electrons, making the C-B bond more susceptible to cleavage by water/base before the transmetalation step can occur.

Troubleshooting Protocol
VariableStandard Condition (Fail Prone)Optimized Condition (Robust) Why?
Base Na₂CO₃ (Aqueous)K₃PO₄ (Anhydrous or 2M) Phosphate bases are less harsh and stabilize the boronate intermediate better than carbonates.
Solvent DMF/Water1,4-Dioxane or Toluene Non-polar solvents reduce the availability of protons that trigger protodeboronation.
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or Pd-XPhos Pd(dppf)Cl₂ resists deactivation. XPhos accelerates the oxidative addition, outpacing the side reaction.
Temperature 100°C80°C (Controlled) Lower thermal energy reduces the rate of C-B bond homolysis.
Corrective Workflow (Step-by-Step)
  • Switch Ligand: If using Pd(PPh₃)₄, switch to Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%). The bidentate ligand prevents catalyst decomposition.

  • Dry the System: Use anhydrous dioxane. Add the base (K₃PO₄, 2.0 equiv) as a finely ground solid. Add only a trace amount of water (e.g., 50:1 solvent:water ratio) if solubility is an issue, or use a phase transfer catalyst (TBAB).

  • Degas Rigorously: Oxygen promotes homocoupling of the boronic acid.[2] Sparge with Argon for 20 minutes before adding the catalyst.

Module 2: The Free Acid Problem

User Issue: "I am trying to couple 3-bromophenylacetic acid directly to save a step, but the reaction turns black immediately and yields are <10%."

Root Cause Analysis

You are experiencing Catalyst Poisoning . The free carboxylic acid (pKa ~4.3) reacts with the base to form a carboxylate anion. This anion can coordinate to the Palladium center, displacing the phosphine ligands and causing the Pd to crash out as "Pd Black" (inactive metal).

Solution: The In-Situ Protection Strategy

If you must use the free acid, you cannot use standard conditions. You must generate the dianion or use a massive excess of base.

Protocol:

  • Dissolve 3-bromophenylacetic acid in water/dioxane (1:4).

  • Add Base First: Add 3.5 equivalents of Na₂CO₃. Stir for 15 minutes.

    • Eq 1: Neutralizes the acid.

    • Eq 2-3: Activates the boronic acid.[3][4]

  • Add Catalyst Last: Add a water-soluble catalyst system, such as Pd(OAc)₂ + TPPTS (sulfonated triphenylphosphine), which is designed to function in anionic, aqueous environments.

Recommendation: It is chemically cleaner to methylate the acid (MeOH/H₂SO₄, 2h reflux) prior to coupling.

Module 3: Visualizing the Logic

The following diagram illustrates the decision matrix for optimizing the synthesis based on your observed impurities.

SynthesisTroubleshooting Start Start: Reaction Analysis (LCMS) CheckImpurity Identify Major Impurity Start->CheckImpurity ImpurityA Starting Bromide Remains (Low Conversion) CheckImpurity->ImpurityA SM Recovery ImpurityB De-boronated Product (Fluoro-toluene) CheckImpurity->ImpurityB Mass = 124 (M-Boron) ImpurityC Homocoupling (Biaryl dimer) CheckImpurity->ImpurityC Dimer Found ActionA Cataylst Death. Switch to Pd-XPhos G3 Check O2 levels. ImpurityA->ActionA ActionB Protodeboronation. Switch to Anhydrous Base (K3PO4) Lower Temp to 80C. ImpurityB->ActionB ActionC Oxidative Coupling. Degas Solvent (Ar sparge 20m) Reduce Catalyst Loading. ImpurityC->ActionC Success Product Formed >90% ActionA->Success Retest ActionB->Success Retest ActionC->Success Retest

Caption: Diagnostic logic tree for Suzuki coupling failures based on LCMS impurity profiling.

Module 4: Purification & Isolation (FAQs)

Q: The product is an oil that won't crystallize. How do I purify it? A: Biaryl acetic acids are often "greasy."

  • Acid-Base Extraction (The "Cleanup" Trick):

    • Dissolve the crude oil in 1M NaOH. The product forms the sodium salt and goes into the water layer.

    • Wash the water layer with Ethyl Acetate (removes non-polar impurities like homocoupled byproducts and de-boronated species).

    • Acidify the aqueous layer with HCl to pH 2. The product will precipitate or oil out. Extract this back into Ethyl Acetate.

  • Crystallization: Try triturating the oil with Hexane/Ether (9:1) . Scratch the flask to induce nucleation.

Q: My product is grey/black. How do I remove the Palladium? A: Palladium residues are notoriously sticky to carboxylic acids.

  • Method A: Add Thiol-functionalized Silica (SiliaMetS® Thiol) to your organic solution and stir for 30 mins, then filter.

  • Method B: Wash the organic phase with a 10% aqueous solution of L-Cysteine . The Pd coordinates to the sulfur/nitrogen of the amino acid and washes away in the water.

References & Grounding

  • Suzuki-Miyaura Cross-Coupling Essentials

    • Source: Organic Chemistry Portal.[2] "Suzuki Coupling."[2][3][4][5][6][7][8]

    • Relevance: Defines the catalytic cycle and the role of base activation for boronic acids.

    • URL:[Link]

  • Protodeboronation Mechanisms in Fluorinated Boronic Acids

    • Source: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society.[4]

    • Relevance: Explains why electron-deficient (fluorinated) boronic acids are unstable and require milder bases (K3PO4).

    • URL:[Link]

  • Purification of Carboxylic Acids via Ion Exchange

    • Source: NIH/ResearchGate. "Recovery and purification of acetic acid..."

    • Relevance: Validates the acid-base extraction and ion-exchange logic for purifying acetic acid derivatives.

    • URL:[Link]

  • Palladium Scavenging Techniques

    • Source: Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis.

    • Relevance: Provides the L-Cysteine washing protocol for Pd removal.

    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic Acid Synthesis

Executive Summary & Synthetic Strategy The synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid relies on the formation of a biaryl bond between a phenylacetic acid derivative and a substituted phenyl ring. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

The synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid relies on the formation of a biaryl bond between a phenylacetic acid derivative and a substituted phenyl ring.

While direct coupling of the free acid is possible, it often suffers from catalyst poisoning and difficult purification. The industry-standard "High-Fidelity" route utilizes a Suzuki-Miyaura Cross-Coupling of the methyl ester intermediate, followed by controlled hydrolysis. This guide focuses on this two-stage workflow to maximize yield and purity.

The Critical Pathway
  • Coupling: Methyl 2-(3-bromophenyl)acetate + (3-Fluoro-4-methylphenyl)boronic acid

    
    Biaryl Ester Intermediate .
    
  • Hydrolysis: Biaryl Ester

    
    Target Acid .
    

Phase I: The Suzuki-Miyaura Coupling (The Yield Bottleneck)

The primary cause of low yield in this synthesis is protodeboronation of the fluoro-substituted boronic acid and catalyst deactivation .

Optimized Protocol
  • Substrates:

    • Methyl 2-(3-bromophenyl)acetate (1.0 eq)

    • (3-Fluoro-4-methylphenyl)boronic acid (1.3 eq ) — Excess is vital to counteract deboronation.

  • Catalyst System:

    • Standard: Pd(dppf)Cl2·DCM (3-5 mol%). Robust and air-stable.

    • High-Performance (For stubborn substrates): XPhos Pd G2 (1-2 mol%). Excellent for sterically demanding or electron-poor biaryls.

  • Base: K3PO4 (3.0 eq) or K2CO3 (3.0 eq).

    • Note: Phosphate bases are often gentler and reduce protodeboronation compared to carbonates.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Temperature: 80–90°C.

Step-by-Step Workflow
  • Degassing (CRITICAL): Charge the reaction vessel with solvent before adding the catalyst. Sparge with Argon/Nitrogen for at least 15 minutes. Oxygen is the enemy of Palladium(0).

  • Addition: Add the bromide, boronic acid, and base.

  • Catalyst Charge: Add the Pd catalyst last, under a positive pressure of inert gas.

  • Reaction: Heat to 85°C. Monitor via HPLC/TLC.

    • Endpoint: Disappearance of the bromide. Do not extend reaction time unnecessarily (risk of product decomposition).

Data: Catalyst Performance Comparison
Catalyst SystemYield (%)Reaction TimeNotes
Pd(PPh3)4 65-70%12-16 hSensitive to air; "Pd Black" formation common.
Pd(dppf)Cl2 85-92% 4-6 hRecommended. Robust; easy removal.
Pd(OAc)2 / S-Phos 90-95%2-4 hHigh cost; best for difficult scale-ups.

Phase II: Hydrolysis & Purification (The Purity Bottleneck)

Once the biaryl ester is isolated, hydrolysis is straightforward but requires care to avoid acid-catalyzed decarboxylation or impurity entrapment.

Optimized Protocol
  • Dissolution: Dissolve the crude ester in THF/MeOH (1:1).

  • Saponification: Add LiOH (2.0 eq) as a 1M aqueous solution.

  • Reaction: Stir at Room Temperature (20-25°C). Avoid refluxing the free acid.

  • Workup:

    • Acidify carefully with 1M HCl to pH 2-3.

    • Extract with Ethyl Acetate.

    • Crucial Step: Wash the organic layer with 10% Na2S2O3 (Sodium Thiosulfate) or use a silica-thiol scavenger to remove residual Palladium.

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways.

SynthesisWorkflow Start Start: Methyl 2-(3-bromophenyl)acetate Coupling Suzuki Coupling Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 85°C Start->Coupling Boronic Partner: (3-Fluoro-4-methylphenyl) boronic acid (1.3 eq) Boronic->Coupling Check Check HPLC: Bromide Consumed? Coupling->Check Problem1 Issue: Low Conversion (Catalyst Death) Check->Problem1 No Problem2 Issue: Protodeboronation (Boronic Acid Consumed) Check->Problem2 No (Boronic gone) Intermediate Intermediate: Biaryl Ester Check->Intermediate Yes Problem1->Coupling Degas Solvent Better Switch to XPhos-Pd Problem2->Coupling Add Boronic in Portions Lower Temp Hydrolysis Hydrolysis LiOH, THF/MeOH Room Temp Intermediate->Hydrolysis Purification Purification Acidify pH 2 + Pd Scavenging Hydrolysis->Purification Target Target: [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid Purification->Target

Figure 1: Critical Path and Troubleshooting Logic for Biaryl Acetic Acid Synthesis.

Troubleshooting & FAQs

Q1: The reaction mixture turned black immediately upon heating, and conversion is stalled.

Diagnosis: "Pd Black" precipitation. This indicates the catalyst has decomposed into inactive Palladium(0) aggregates before the catalytic cycle could be sustained. Solution:

  • Oxygen Leak: Ensure your inert gas line (Schlenk line or balloon) is sealed. Oxygen rapidly oxidizes phosphine ligands, destabilizing the catalyst.

  • Ligand Choice: Switch to Pd(dppf)Cl2. The bidentate dppf ligand bites the metal center tighter than triphenylphosphine (PPh3), preventing aggregation [1].

Q2: HPLC shows the bromide is still present, but the boronic acid is completely gone.

Diagnosis: Protodeboronation . The (3-Fluoro-4-methylphenyl)boronic acid is unstable. The electron-withdrawing fluorine atom and the basic conditions facilitate the cleavage of the C-B bond, replacing it with a proton (forming 3-fluoro-4-methylbenzene) [2]. Solution:

  • Stoichiometry: Increase boronic acid loading to 1.5 equivalents .

  • Slow Addition: Add the boronic acid in 3 portions over the first hour of reaction.

  • Milder Base: Switch from carbonate bases to K3PO4 or CsF (Cesium Fluoride) in anhydrous conditions.

Q3: My final product has a grey tint and fails heavy metal specs (>20 ppm Pd).

Diagnosis: Palladium leaching. The carboxylic acid moiety in your product can chelate residual Palladium, dragging it through standard extractions. Solution:

  • Do not rely on crystallization alone.

  • Silica Thiol Treatment: After the hydrolysis workup, redissolve the crude acid in Ethyl Acetate and stir with Silica-Thiol (Si-SH) or Silica-DMT scavengers for 2 hours at 40°C. Filter and concentrate. This typically reduces Pd levels to <5 ppm [3].

Q4: Can I couple the 3-bromophenylacetic acid directly without making the ester?

Technical Advice: It is possible but not recommended for high yields.

  • Risk: The free carboxylic acid can react with the base to form a salt, which may have poor solubility in organic solvents (like Toluene or Dioxane). This creates a biphasic system that slows kinetics.

  • Risk: Free acids can undergo decarboxylation at the high temperatures (90°C+) required for some Suzuki couplings.

  • Verdict: The Ester Route (Methyl or Ethyl ester) is more robust and scalable.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • ChemScene. (n.d.). Product Data: [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid.[1] ChemScene.com. Link

Sources

Troubleshooting

purification challenges for [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

Technical Support Center: Purification & Troubleshooting for [3-(3-Fluoro-4-methylphenyl)phenyl]acetic Acid Case ID: BIO-ARYL-723 Subject: Downstream Processing & Purity Optimization Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Troubleshooting for [3-(3-Fluoro-4-methylphenyl)phenyl]acetic Acid

Case ID: BIO-ARYL-723 Subject: Downstream Processing & Purity Optimization Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid typically involves a Suzuki-Miyaura cross-coupling between a phenylacetic acid derivative (or ester) and a fluoro-methyl-phenyl boronic acid. While the coupling chemistry is robust, the purification presents distinct challenges due to the molecule's amphiphilic nature (lipophilic biaryl core + hydrophilic carboxyl tail) and the stringent requirements for removing palladium catalysts.

This guide addresses the three critical failure modes for this specific scaffold:

  • Persistent Palladium Contamination (Grey/Black product).

  • Non-Acidic Organic Impurities (Homocoupling/Protodeboronation).

  • Crystallization Failures (Oiling out).

Module 1: The Impurity Landscape

Before troubleshooting, you must identify the enemy. In Suzuki couplings of biaryl acetic acids, your crude mixture contains three distinct classes of impurities.

Visualizing the Impurity Origins (DOT Diagram)

ImpurityOrigins SM Starting Materials (Aryl Halide + Boronic Acid) Suzuki Suzuki Cycle SM->Suzuki Pd Pd Catalyst Pd->Suzuki PdRes Residual Pd (Colloidal/Complexed) Pd->PdRes Leaching Product Target Biaryl Acid Suzuki->Product Main Path Homo Homocoupling (Biaryl Impurity) Suzuki->Homo Oxidative Side Rxn Proto Protodeboronation (Ar-H) Suzuki->Proto Hydrolytic Instability

Figure 1: Origin of common impurities in biaryl acetic acid synthesis. Note that Homocoupling and Protodeboronation products are neutral, whereas the target is acidic.

Module 2: The "pH Swing" Protocol (Primary Purification)

Challenge: Separation of the target acid from neutral organic impurities (homocoupled biaryls, phosphine ligands, and deboronated arenes). Solution: Exploiting the pKa (~4.3) of the phenylacetic acid moiety.[1]

The Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate ).

  • Base Extraction (Target -> Aqueous):

    • Extract the organic layer with 1M NaOH (pH > 10).

    • Mechanism:[2][3][4] The carboxylic acid deprotonates to form the sodium salt ([R-COO⁻ Na⁺]), which is water-soluble.

    • Separation: The neutral impurities (homocoupled biaryl, ligands) remain in the organic layer. Discard the organic layer.

  • The Wash: Wash the aqueous layer once with fresh DCM to remove entrained organics.

  • Acidification (Target -> Organic):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 6M HCl until pH < 2.

    • Mechanism:[2][3][4] The salt reprotonates to the free acid, which precipitates or oils out.

  • Recovery: Extract the cloudy aqueous mixture with Ethyl Acetate . Dry over MgSO₄ and concentrate.

Data: Efficiency of pH Swing

ComponentLogP (Approx)State at pH 12State at pH 2Location (Extraction)
Target Acid 3.4Ionic (Soluble)Neutral (Insoluble)Moves: Org -> Aq -> Org
Homocouple > 5.0NeutralNeutralStays in Organic (Discard)
Protodeboronated > 4.0NeutralNeutralStays in Organic (Discard)
Pd-Ligand VariableNeutralNeutralMostly Organic (Discard)

Module 3: Palladium Removal (Metal Scavenging)

Challenge: The "pH Swing" removes bulk organics but often fails to remove trace Palladium (Pd), which coordinates to the carboxylate or gets trapped in the lipophilic lattice. Symptom: Product is off-white, grey, or has high ppm Pd (>10 ppm).

Troubleshooting Guide:

Q: My product is grey after the pH swing. Recrystallization didn't help. What now? A: Recrystallization often traps Pd inside the crystal lattice. You must use a Metal Scavenger before the final crystallization.

Protocol:

  • Dissolve the crude acid in THF or Ethyl Acetate (10 mL/g).

  • Add SiliaMetS® Thiol or Activated Carbon (Darco G-60) .

    • Loading: 10–20 wt% relative to the crude mass.

  • Stir at 50°C for 2–4 hours . (Heat is crucial for kinetics).

  • Filter through a Celite pad to remove the scavenger.

  • Concentrate the filtrate.

Module 4: Crystallization & Oiling Out

Challenge: [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid is a "greasy" acid. It tends to "oil out" (liquid-liquid phase separation) rather than crystallize, trapping impurities.

Solvent Selection Strategy
Solvent SystemRoleSuitabilityNotes
Toluene / Heptane StandardHigh Dissolve in hot Toluene; add Heptane dropwise. Good for removing non-polar grease.
IPA / Water Polar AlternativeMedium Dissolve in hot IPA; add water. Risk:[2][4][5][6] May precipitate amorphous solid if water is added too fast.
Ethyl Acetate / Hexane ClassicHigh Excellent for final polishing.

Troubleshooting "Oiling Out":

  • Seed it: Keep a small amount of crude solid. Once the hot solution turns slightly cloudy, add the seed crystal.

  • Slow Down: Oiling out happens when the anti-solvent is added too fast or the temperature drops too quickly.

  • The "Re-heat": If it oils out, heat the mixture back to reflux until it dissolves (or becomes a single liquid phase), then cool very slowly with vigorous stirring.

Module 5: Workflow Visualization

The following diagram outlines the integrated purification logic for this specific molecule.

PurificationLogic Crude Crude Reaction Mixture (Target + Impurities) Dissolve Dissolve in DCM/EtOAc Crude->Dissolve BaseExt Extract with 1M NaOH (pH > 10) Dissolve->BaseExt Sep1 Phase Separation BaseExt->Sep1 OrgLayer Organic Layer (Contains Homocouple/Ligands) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Target as Salt) Sep1->AqLayer Acidify Acidify with HCl to pH 2 Extract into EtOAc AqLayer->Acidify Scavenge Pd Scavenging (SiliaMetS Thiol / Carbon) Acidify->Scavenge Cryst Crystallization (Toluene/Heptane) Scavenge->Cryst Final Pure Product (>99% HPLC, <10ppm Pd) Cryst->Final

Figure 2: Integrated purification workflow prioritizing chemical separation (pH swing) followed by polishing (scavenging/crystallization).

Frequently Asked Questions (FAQs)

Q: I see a "tailing" peak in my HPLC analysis. Is my product impure? A: Not necessarily. Carboxylic acids interact strongly with the silanols on silica columns, causing peak tailing.

  • Fix: Ensure your HPLC mobile phase contains an acidic modifier (e.g., 0.1% Trifluoroacetic acid or Formic acid ). This suppresses the ionization of the carboxylic acid, sharpening the peak.

Q: Can I use column chromatography instead of the pH swing? A: You can, but it is less efficient for this molecule.

  • Why: The carboxylic acid will streak on silica gel unless you add 1% Acetic Acid to the eluent.

  • Recommendation: Use the pH swing first.[1] If purity is still <95%, use a short silica plug eluting with Hexane:EtOAc:AcOH (70:30:1).

Q: The fluorine atom—does it affect purification? A: Yes, slightly. The fluorine atom on the phenyl ring increases the lipophilicity compared to a standard biphenyl acid. This means the sodium salt (during the pH swing) might be slightly "soapy" and prone to emulsions.

  • Fix: If an emulsion forms during the NaOH extraction, add a small amount of Brine (saturated NaCl) to break it.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 6: Workup). Link

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link

Sources

Optimization

Technical Support Center: Synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

Welcome to the technical support center for the synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important compound. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurities, and ensure the successful synthesis of your target molecule.

I. Overview of the Synthetic Strategy

The synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid typically involves a multi-step process. A common and effective route relies on a Suzuki-Miyaura cross-coupling reaction to form the biaryl core, followed by functional group manipulations to introduce the acetic acid moiety.

A plausible and frequently employed synthetic pathway is outlined below:

Synthetic_Pathway cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Hydrolysis 3-Bromobenzyl_bromide 3-Bromobenzyl bromide 3-Bromophenylacetonitrile 3-Bromophenylacetonitrile 3-Bromobenzyl_bromide->3-Bromophenylacetonitrile Nucleophilic Substitution NaCN NaCN Coupled_Nitrile [3-(3-Fluoro-4-methylphenyl)phenyl]acetonitrile 3-Bromophenylacetonitrile->Coupled_Nitrile C-C Bond Formation 3-Fluoro-4-methylphenylboronic_acid 3-Fluoro-4-methylphenylboronic acid 3-Fluoro-4-methylphenylboronic_acid->Coupled_Nitrile Pd_catalyst_base Pd Catalyst, Base Final_Product [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid Coupled_Nitrile->Final_Product Nitrile Hydrolysis Acid_or_Base H+ or OH-, Heat

Figure 1: A common synthetic route to [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid.

This guide will focus on the potential side products that can arise in each of these key steps.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Nitrile Formation from 3-Bromobenzyl Bromide

Q1: My reaction to form 3-bromophenylacetonitrile from 3-bromobenzyl bromide is showing multiple spots on TLC, and the yield is low. What are the likely side products?

A1: The conversion of benzylic halides to nitriles via nucleophilic substitution with cyanide is generally efficient. However, several side reactions can occur, leading to a complex reaction mixture and reduced yield.

  • Elimination: Benzylic halides can undergo elimination in the presence of a base, especially if the cyanide source is not fully anhydrous or if a basic solvent is used. This leads to the formation of 3-bromostyrene.

  • Dimerization: Under certain conditions, particularly with reactive benzylic halides, self-condensation or dimerization can occur, leading to the formation of 1,2-bis(3-bromophenyl)ethane.

  • Hydrolysis of the Starting Material: If water is present in the reaction mixture, 3-bromobenzyl bromide can hydrolyze to form 3-bromobenzyl alcohol.

Troubleshooting

stability issues of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1355247-84-5 | Chemical Class: Fluorinated Biaryl Acetic Acid [1]

Welcome to the Technical Support Hub

Current Status:Operational Role: Senior Application Scientist Scope: Solubility optimization, stability profiling, and degradation troubleshooting.

This guide addresses the specific physicochemical challenges associated with [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (referred to herein as FMPA ). As a biaryl acetic acid derivative, FMPA exhibits distinct solubility and stability behaviors governed by its lipophilic biaryl core and ionizable carboxylic tail.

Quick Navigation (Knowledge Base)
Ticket IDIssue DescriptionPrimary Cause
KB-001 Precipitation / "Cloudy" Solution pH < pKa (Acidic Crash-out)
KB-002 New Impurity Peaks (HPLC) Pseudo-esterification or Oxidation
KB-003 Solution Discoloration (Yellowing) Photochemical Decarboxylation
KB-001: Dissolution & Solubility Troubleshooting

User Report: "I tried dissolving FMPA directly in PBS (pH 7.4) or water, but it floats on top or forms a white precipitate."

Root Cause Analysis

FMPA is a lipophilic weak acid with a predicted pKa of ~4.3–4.5 and a LogP ≈ 3.4 [1, 2].

  • In Water: At neutral pH, the dissolution rate is kinetically limited by the hydrophobic biaryl scaffold, even if thermodynamically soluble.

  • In Acidic Media (pH < 5): The molecule exists in its protonated (neutral) form, which is virtually insoluble in aqueous media (

    
    ).
    
Corrective Protocol: The "Co-Solvent Spike" Method

Do not attempt to dissolve the solid directly into aqueous buffers. Follow this self-validating protocol:

  • Primary Solubilization: Dissolve the solid FMPA in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 10–50 mM).[1] The solution should be clear and colorless.

  • Secondary Dilution: Slowly add the DMSO stock to your aqueous buffer while vortexing.

    • Critical Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or up to 10% for chemical assays.

  • pH Check: Ensure the final buffer pH remains > 6.0. If the buffer capacity is weak, the addition of the acidic stock may lower pH, triggering precipitation.

Solubility Decision Tree (DOT Visualization):

SolubilityFlow Start Start: Solid FMPA Solvent Choose Solvent Start->Solvent Water Direct to Water/PBS? Solvent->Water Avoid DMSO Dissolve in DMSO (Stock) Solvent->DMSO Recommended Precip Precipitation Observed Water->Precip Hydrophobic Repulsion Check Visual Check: Clear? DMSO->Check Dilution Dilute into Buffer (pH > 6) Check->Dilution Yes Dilution->Precip If pH drops < 5 Success Stable Solution Dilution->Success

Figure 1: Decision logic for solubilizing hydrophobic biaryl acids.

KB-002: Chemical Stability & Degradation[1]

User Report: "My LC-MS shows a new peak with M+14 mass shift after storing the sample in methanol."

Root Cause Analysis
  • Esterification (The "Methanol Trap"): Like all phenylacetic acid derivatives, FMPA is prone to Fischer esterification in alcoholic solvents (Methanol, Ethanol) if any trace acid is present (often from non-buffered HPLC mobile phases).

    • Reaction:

      
      
      
    • Observation: Appearance of a methyl ester peak (+14 Da).

  • Benzylic Oxidation: The 4-methyl group on the fluorophenyl ring is benzylic.[1] While the adjacent fluorine atom deactivates the ring slightly, the methyl group remains susceptible to radical oxidation over long periods, especially in oxygenated solvents under light [3].

Corrective Protocol: Storage & Handling
  • Solvent Choice: Store stock solutions in DMSO or Acetonitrile .[1] Avoid Methanol/Ethanol for storage > 24 hours.[1]

  • Temperature: Store DMSO stocks at -20°C.

  • Freeze-Thaw: Aliquot stocks to avoid repeated freeze-thaw cycles, which introduce oxygen and moisture.[1]

Degradation Pathway Diagram (DOT Visualization):

Degradation cluster_0 Pathway A: Alcoholic Solvents cluster_1 Pathway B: Oxidation (Air/Light) FMPA FMPA (Parent) [R-COOH] Ester Methyl Ester [R-COOMe] (+14 Da) FMPA->Ester MeOH / H+ Alcohol Benzylic Alcohol [R-CH2OH] FMPA->Alcohol O2 / hν

Figure 2: Common degradation pathways for methyl-substituted biaryl acetic acids.[1]

KB-003: Photostability (Light Sensitivity)

User Report: "The solution turned slightly yellow after sitting on the bench for 4 hours."

Root Cause Analysis

Biaryl acetic acids (structurally similar to Felbinac or Fenbufen) can undergo photodecarboxylation upon exposure to UV/VIS light [4]. The biaryl core acts as a chromophore, absorbing energy and facilitating the loss of


, often generating a reactive benzyl radical that polymerizes or reacts with solvent, causing yellowing.
Corrective Protocol
  • Amber Glass: Always use amber vials for stock solutions.[1]

  • Bench Handling: Protect from direct sunlight or high-intensity LED lab lighting.[1] Wrap tubes in aluminum foil if amber tubes are unavailable.

Summary of Physicochemical Properties
PropertyValue (Approx.)Implication for Handling
Molecular Weight 244.26 g/mol Standard MS detection range.[1]
pKa (Acid) 4.3 – 4.5Ionized at physiological pH (7.4); Neutral at pH < 4.[1]
LogP ~3.4Highly lipophilic; requires organic co-solvent.[1]
H-Bond Donors 1 (COOH)Capable of dimerization in non-polar solvents.[1]
References
  • PubChem. Phenylacetic Acid - Compound Summary (CID 999).[1] National Library of Medicine. [Link]

  • Yalkowsky, S.H., et al. Handbook of Aqueous Solubility Data.[2] CRC Press, 2010.[2] (General reference for phenylacetic acid derivatives solubility).

  • Lichtenthaler, R.G., et al.Photostability of drugs and drug products. In: Photostability of Drugs and Drug Formulations, CRC Press.
  • Tønnesen, H.H.Photostability of Drugs and Drug Formulations. International Journal of Pharmaceutics. (General principles of NSAID/Biaryl photolysis).

(Note: Specific experimental data for CAS 1355247-84-5 is interpolated from the structure-activity relationships of homologous fluorinated biaryl acetic acids.)

Sources

Optimization

common pitfalls in experiments with [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

Welcome to the technical support center for [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (Compound 1 ). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (Compound 1 ). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common pitfalls encountered during its synthesis and application. This guide is structured in a question-and-answer format to directly address the specific challenges you may face.

Frequently Asked Questions (FAQs)

Q1: What is [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid and what are its key properties?

[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (CAS No. 1355247-84-5) is a biphenyl acetic acid derivative.[1] Phenylacetic acids are a versatile class of compounds with a wide range of biological activities, often serving as crucial intermediates in the development of pharmaceuticals.[2][3]

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₁₅H₁₃FO₂ [1]
Molecular Weight 244.26 g/mol [1]
Appearance Solid (typical for phenylacetic acids) [4][5]
Storage Sealed in dry, 2-8°C [1]

| Calculated LogP | 3.43 |[1] |

Safety is paramount when handling this compound and its intermediates. It is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[1][6] Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: What is a typical synthetic pathway for this compound, and what are the major stages?

A common and effective strategy for synthesizing substituted biphenyl acetic acids like this one involves a two-stage approach: first, constructing the core biphenyl structure, and second, elaborating the acetic acid side chain.[2][7] The most prevalent method for the first stage is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The second stage often involves the conversion of a methyl group to a bromomethyl intermediate, followed by a nitrile synthesis and subsequent hydrolysis.[2][3]

Below is a high-level overview of a plausible synthetic workflow.

Synthetic_Workflow A Starting Materials (Aryl Halide & Boronic Acid) B Suzuki-Miyaura Coupling A->B C Biphenyl Intermediate B->C D Side-Chain Functionalization (e.g., Bromination) C->D E Benzyl Bromide Intermediate D->E F Nitrile Synthesis (Kolbe Nitrile Synthesis) E->F G Phenylacetonitrile Intermediate F->G H Nitrile Hydrolysis G->H I Final Product: [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid H->I Suzuki_Cycle_Pitfalls pd0 Pd(0)L2 oa_complex Ar-Pd(II)-X L2 arx Ar-X trans_complex Ar-Pd(II)-Ar' L2 oa_complex->trans_complex Transmetalation ar_boronic Ar'-B(OR)2 pitfall1 Failure Point: Sluggish Oxidative Addition (e.g., electron-rich Ar-X) oa_complex->pitfall1 trans_complex->pd0 Reductive Elimination ar_ar Ar-Ar' trans_complex->ar_ar arx->oa_complex Oxidative Addition ar_boronic->trans_complex pitfall2 Failure Point: Protodeboronation (Ar'-B(OR)2 -> Ar'-H) ar_boronic->pitfall2 base Base base->trans_complex pitfall3 Failure Point: Ineffective Base base->pitfall3

Caption: The Suzuki catalytic cycle and common points of experimental failure.

Q: What is a reliable starting protocol for the Suzuki coupling to form the biphenyl core?

A: The following protocol is a robust starting point, adapted from procedures for similar biphenyl syntheses. [8]It incorporates best practices to mitigate common issues.

Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).

    • Expertise Note: Using a slight excess of the boronic acid helps to drive the reaction to completion and counteracts potential protodeboronation. [9]

  • Inert Atmosphere:

    • Seal the flask and degas the mixture by alternating between vacuum and backfilling with an inert gas (Nitrogen or Argon) at least three times. This is critical to prevent oxygen from deactivating the palladium catalyst.

  • Solvent and Catalyst Addition:

    • Under the inert atmosphere, add the degassed solvent system (e.g., dioxane/water 4:1 v/v).

    • Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ with SPhos, or a pre-catalyst like Pd(dppf)Cl₂ at 2-5 mol %). [8] * Expertise Note: Adding the catalyst last ensures it is introduced into an oxygen-free environment. The color of the reaction mixture will often turn dark brown or black, which is normal. [10]

  • Reaction:

    • Heat the reaction mixture to 90 °C and stir overnight (12-18 hours).

    • Monitor the reaction progress by TLC or LCMS. Look for the disappearance of the limiting starting material.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture through a plug of Celite to remove the solid base and palladium residues, rinsing with a solvent like ethyl acetate or methanol. [8] * Transfer the filtrate to a separatory funnel, add water, and extract the product into an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude product will likely require purification by flash column chromatography or recrystallization to remove byproducts and residual catalyst. [3]

Guide 2: Nitrile Hydrolysis Challenges

The hydrolysis of the phenylacetonitrile intermediate to the final carboxylic acid is a critical final step.

Q: My nitrile hydrolysis is stalling, and I'm isolating the amide intermediate. How do I push the reaction to completion?

A: This is a classic issue in nitrile hydrolysis. The reaction proceeds in two stages: nitrile to amide, then amide to carboxylic acid (or its salt). [11]The second step, amide hydrolysis, is often slower and requires more forcing conditions.

  • Under Acidic Conditions: If you are using an acid like HCl or H₂SO₄, increasing the reaction time, temperature (heating under reflux is standard), or the concentration of the acid can drive the reaction forward. [11][12]* Under Alkaline Conditions: With a base like NaOH or KOH, similar strategies apply: increase time, temperature, or base concentration. [12]* Causality: The stability of the amide intermediate can be significant. It is less electrophilic than the nitrile, making the second nucleophilic attack by water or hydroxide slower. Sufficient thermal energy is required to overcome this activation barrier.

Q: What are the pros and cons of acidic versus alkaline hydrolysis for this substrate?

A: The choice depends on the stability of your molecule and your preferred workup procedure.

ConditionProsConsWorkup
Acidic Hydrolysis (e.g., aq. HCl, reflux)- Direct isolation of the final carboxylic acid product. [11]- Can be harsh and may not be suitable for acid-sensitive functional groups.- Slower for some substrates.- Cooling and filtration if the product precipitates.- Extraction with an organic solvent. [13]
Alkaline Hydrolysis (e.g., aq. NaOH, reflux)- Often faster than acidic hydrolysis.- Avoids potential issues with acid-labile groups.- Forms the carboxylate salt, requiring an additional acidification step to get the free acid.<[12]br>- Ammonia gas is evolved, requiring good ventilation. [11]- Cool the reaction mixture.- Acidify with a strong acid (e.g., 2M HCl) until pH < 2.<[14]br>- Extract the precipitated carboxylic acid. [13]

Protocol: Alkaline Hydrolysis of a Phenylacetonitrile

  • Reaction Setup:

    • In a round-bottom flask, dissolve the phenylacetonitrile intermediate (1.0 eq) in ethanol or another suitable co-solvent.

    • Add an aqueous solution of sodium hydroxide (e.g., 6M NaOH, 5-10 eq).

    • Expertise Note: The use of a co-solvent can be critical if the starting nitrile has poor solubility in the aqueous base, a common issue for large aromatic compounds. [3]

  • Hydrolysis:

    • Heat the mixture to reflux for 4-24 hours. The reaction should be monitored by TLC or LCMS until the starting material and amide intermediate are consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the organic co-solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether or dichloromethane) to remove any non-acidic impurities. [14] * Cool the aqueous layer in an ice bath and carefully acidify with concentrated or 2M HCl until the pH is ~1-2. The carboxylic acid should precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo. [13][14]If a solid does not form, extract the aqueous layer with ethyl acetate or a similar solvent.

References

  • Google Patents. (n.d.). CN1927801A - Preparation method of methylphenyl acetic acid.
  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved February 7, 2026, from [Link]

  • YouTube. (2024, April 20). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2024, June 13). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved February 7, 2026, from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2026, February 3). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). KR100641825B1 - Method for producing 4-biphenylacetic acid.
  • NIH National Library of Medicine. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved February 7, 2026, from [Link]

  • NC State University Libraries. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Student Solutions Manual for Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • NIH National Library of Medicine. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved February 7, 2026, from [Link]

  • YouTube. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. Retrieved February 7, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 7, 2026, from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved February 7, 2026, from [Link]

  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved February 7, 2026, from [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylphenylacetic acid. Retrieved February 7, 2026, from [Link]

  • The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved February 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bioassay Interference with Aromatic Carboxylic Acids

A Guide for Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist: Welcome to the technical support center. This guide is designed to address common challenges enco...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support center. This guide is designed to address common challenges encountered when working with small molecules like [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid. While this specific molecule may not be widely documented, its structural motifs—a bi-aryl core and a carboxylic acid group—are common in drug discovery libraries and are frequently associated with specific types of bioassay interference.

Such compounds are often referred to as PAINS (Pan-Assay Interference Compounds) because they can produce false positive results through various mechanisms unrelated to specific binding to the intended target.[1][2] This guide provides a structured, question-and-answer approach to help you diagnose and mitigate these issues, ensuring the integrity of your screening data and saving valuable resources.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curves & Poor Solubility

Q: My dose-response curve for [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid is inconsistent, often showing an unusually steep slope or poor reproducibility. I also notice visible precipitation at higher concentrations. What is happening?

A: This is a classic sign of compound aggregation.

  • Expert Insight: Compounds with lipophilic (greasy) aromatic cores, like the biphenyl group in your molecule, often have low aqueous solubility.[3][4] When their concentration in an aqueous assay buffer exceeds a certain threshold, known as the Critical Aggregation Concentration (CAC), they can self-assemble into colloidal particles or aggregates.[5][6] These aggregates, which can range from tens to hundreds of nanometers in size, are the active species causing interference, not the individual molecule (monomer).[7] This is a primary mechanism for "promiscuous inhibitors" that appear active against many different targets.[8][9]

  • Causality: These aggregates non-specifically sequester proteins onto their large surface area, effectively removing the protein from the reaction and mimicking true inhibition.[7] This aggregation-based inhibition is often characterized by steep dose-response curves and sensitivity to assay conditions.

You must determine if the observed activity is due to true inhibition or aggregation.

Workflow Diagram: Diagnosing Compound Aggregation

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Mitigation & Confirmation cluster_2 Phase 3: Interpretation A Inconsistent IC50 or Steep Dose-Response Curve B Protocol 1: Detergent Titration A->B C Protocol 2: Centrifugation Assay A->C D Protocol 3: Dynamic Light Scattering (DLS) A->D E IC50 increases >10-fold with detergent? B->E F Activity is lost after centrifugation? C->F G Particles detected by DLS? D->G H Result: Aggregation-based Inhibition Confirmed E->H Yes I Result: Likely a True Inhibitor E->I No F->H Yes F->I No G->H Yes G->I No

Caption: A decision-making workflow to diagnose aggregation-based assay interference.

Protocol 1: Detergent Titration to Disrupt Aggregates

Principle: Non-ionic detergents like Triton X-100 or Tween-20, when used at concentrations above their Critical Micelle Concentration (CMC), will disrupt compound aggregates, thereby reversing the false-positive signal.[10][11] A true inhibitor's potency should not be significantly affected by the presence of a mild detergent.

Steps:

  • Prepare Detergent Stock: Prepare a 10% (w/v) stock solution of Triton X-100 in your assay buffer.

  • Set up Assay Plates: Prepare two identical sets of assay plates.

    • Plate A (Control): Run your standard dose-response assay.

    • Plate B (Detergent): Add Triton X-100 to the assay buffer to a final concentration of 0.01-0.05%. Ensure this concentration is compatible with your assay components (e.g., does not denature your protein).

  • Run Assay: Add your compound ([3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid) in a dilution series to both plates and complete the assay as usual.

  • Analyze Data: Compare the IC50 values from both plates.

Data Interpretation Table:

ObservationIC50 in Control AssayIC50 in 0.01% Triton X-100Interpretation
Example 1 1 µM>100 µMStrong evidence of aggregation. The detergent disrupted the aggregates, eliminating the apparent inhibition.
Example 2 1 µM1.5 µMLikely a true inhibitor. The compound's activity is independent of aggregation.

Protocol 2: Dynamic Light Scattering (DLS) to Directly Detect Aggregates

Principle: DLS is a biophysical technique that directly measures the size of particles in a solution.[12] It is a gold-standard method for confirming the presence of compound aggregates.[5][13]

Steps:

  • Prepare Samples: Prepare solutions of your compound in the final assay buffer at concentrations spanning the observed IC50 value (e.g., 0.1x, 1x, and 10x IC50). Include a buffer-only control.

  • Filter Samples: Filter all samples through a low-binding 0.02 µm filter to remove dust.

  • DLS Measurement: Place the samples in the DLS instrument and measure the particle size distribution.

  • Analyze Data: Look for the appearance of particles in the 30-1000 nm range as the compound concentration increases.

Data Interpretation Table:

Compound ConcentrationAverage Particle Diameter (nm)Interpretation
Buffer Only< 5 nm (Noise)No pre-existing particles.
0.1 µM< 5 nm (Noise)Compound is soluble and monomeric.
1 µM (IC50)250 nmAggregates are forming at the active concentration.
10 µM600 nmSignificant aggregation is present.
Issue 2: Interference with Assay Signal (Fluorescence/Absorbance)

Q: I'm running a fluorescence-based assay (e.g., FP, FRET, or intensity) and I see inhibition, but I'm not sure it's real. Could the compound itself be interfering with the readout?

A: Yes. Aromatic compounds are frequently fluorescent or can quench fluorescence, leading to false signals. [14][15]

  • Expert Insight: The bi-aryl structure of your compound contains extensive pi-conjugated systems, which can absorb light and fluoresce, often in the blue-green region of the spectrum.[14] This intrinsic fluorescence can add to the background signal. Conversely, the compound can also act as a quencher, absorbing the energy from your assay's fluorophore and reducing the signal, which mimics inhibition.

Protocol 3: Intrinsic Fluorescence Check

Principle: This control experiment measures if the compound itself emits light at the same wavelength as your assay's detection channel.

Steps:

  • Prepare Plate: In a microplate identical to your assay plate (e.g., black plates for fluorescence), add your assay buffer.

  • Add Compound: Add the compound in the same concentration range used in your main assay.

  • Read Plate: Read the plate on your plate reader using the exact same excitation and emission wavelengths as your main assay, but without adding any of the assay's fluorescent reagents.

  • Analyze: If you see a concentration-dependent increase in signal, your compound is intrinsically fluorescent and is causing a false positive.

Protocol 4: Quenching Counter-Screen

Principle: This experiment tests if your compound is absorbing the light emitted by your assay's fluorophore.

Steps:

  • Prepare Plate: To your assay plate, add all assay components, including the fluorescent probe/substrate, but exclude the protein target. Allow the reaction to proceed to its endpoint if applicable.

  • Add Compound: Add your test compound in a dose-response format.

  • Read Plate: Read the fluorescence signal.

  • Analyze: If you observe a concentration-dependent decrease in the signal, your compound is quenching the fluorophore. This can produce a false-positive inhibition curve.

Issue 3: Non-Specific Binding and Promiscuous Activity

Q: My compound shows activity against my primary target, but it also seems to hit unrelated targets in counter-screens. How can I determine if the binding is specific?

A: This could be due to non-specific binding to proteins or assay components. [16]

  • Expert Insight: The carboxylic acid group on your molecule is ionizable. At physiological pH (~7.4), it will be deprotonated (COO-), making it negatively charged. This, combined with the lipophilic body of the molecule, can lead to non-specific interactions with positively charged patches on a protein's surface through electrostatic and hydrophobic forces.[17] This is a common feature of promiscuous inhibitors.[18]

Protocol 5: Varying Protein Concentration

Principle: The IC50 of a true, specific, tight-binding inhibitor should be independent of the enzyme/protein concentration. In contrast, the apparent potency of a non-specific binder or an aggregator will often decrease as the protein concentration increases because more binding sites are available to be saturated.

Steps:

  • Set up Assays: Prepare multiple assay conditions where the concentration of your target protein is varied (e.g., 1x, 5x, and 10x the standard concentration).

  • Generate Dose-Response Curves: For each protein concentration, generate a full dose-response curve for your compound.

  • Analyze Data: Compare the IC50 values obtained at each protein concentration.

Data Interpretation Table:

Protein ConcentrationObserved IC50Interpretation
1 nM1 µMBaseline
5 nM5.5 µMShift indicates non-specific binding. More compound is needed to saturate the increased number of non-specific sites.
10 nM11.2 µMConfirms non-specific or weak binding behavior.

Summary of Key Troubleshooting Steps

This logical flow provides a comprehensive path to validating your hits and eliminating artifacts.

Workflow Diagram: General Interference Troubleshooting

G A Initial Hit Observed in Primary Screen B Is the dose-response curve steep or irreproducible? A->B C Test for Aggregation (Detergent, DLS) B->C Yes D Is the assay fluorescence-based? B->D No C->D If Negative H Artifact Confirmed (False Positive) C->H If Positive E Check for Intrinsic Fluorescence & Quenching D->E Yes F Does IC50 shift with protein concentration? D->F No E->F If Negative E->H If Positive G Test for Non-Specific Binding F->G Yes I Hit Validated (Proceed with caution) F->I No G->H If Positive G->I If Negative

Caption: A systematic workflow for identifying and validating true hits versus assay artifacts.

References

  • Sygnature Discovery. (n.d.). Dealing with PAINs in a drug discovery CRO.
  • Dehghan, E., et al. (2017). Small molecule probes of protein aggregation. Current Opinion in Structural Biology, 48, 8-15.
  • Wikipedia. (2023). Pan-assay interference compounds.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Gorgulla, C., et al. (2021). Combating small molecule aggregation with machine learning. arXiv preprint arXiv:2105.00267.
  • NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
  • Allen, W. J., & Rizzo, R. C. (2014). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition.
  • NCBI Bookshelf. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
  • Wyatt Technology. (2017). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • NCBI Bookshelf. (n.d.). Figure 9. [Dynamic light scattering for the...] In Assay Guidance Manual.
  • Biolin Scientific. (n.d.). Critical Micelle Concentration | Measurements.
  • McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 45(8), 1712-1722.
  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know.
  • Sigma-Aldrich. (n.d.). A guide to the properties and uses of detergents in biological systems.
  • Rusling Research Group. (2007). Non Specific Binding (NSB) in Antigen-Antibody Assays.
  • Baell, J. B., & Walters, M. A. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36-44.
  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration.
  • Auld, D. S., et al. (2017).
  • Jones, A. M., & Golec, J. M. C. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • ResearchGate. (2025). Detergents: Triton X-100, Tween-20, and More.
  • The Bumbling Biochemist. (2023). Choosing and using detergents in biochemistry.
  • Malvern Panalytical. (n.d.). Promiscuous Inhibitors.
  • Bielawska, A., et al. (2018). Clear distinction between CAC and CMC revealed by high-resolution NMR diffusometry for a series of bis-imidazolium gemini surfactants in aqueous solutions. RSC Advances, 8(71), 40785-40794.
  • ResearchGate. (n.d.).
  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.
  • Baell, J. B., & Walters, M. A. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
  • WuXi AppTec DMPK. (2024).
  • ResearchGate. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • Houen, G. (2019). Nonspecific Binding in Immunoassays for Autoantibodies. Methods in Molecular Biology, 1901, 13-17.
  • Creative Biolabs. (n.d.). Solubility Assessment Service.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
  • MDPI. (2023). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. Polymers, 15(7), 1735.
  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. PubMed.
  • Thermo Fisher Scientific. (n.d.). Detergents for Cell Lysis and Protein Extraction.
  • SoCal Biosciences. (2025). Fit-for-Purpose Assays vs.
  • Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics, 6(2).
  • Wawrezinieck, L., et al. (2007). Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy. Biophysical Journal, 93(3), 820-832.
  • ResearchGate. (n.d.). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening | Request PDF.
  • ResearchGate. (2017).
  • Roy, S., et al. (2021). Effectiveness of dual-detergent strategy using Triton X-100 in membrane protein purification.
  • ResearchGate. (2025).
  • Alves, V. M., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Critical aggregation concentration (cac) and critical micelle... | Download Scientific Diagram.
  • Krishnan, S., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(13), 7711-7785.
  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 829-833.
  • Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.

Sources

Optimization

challenges in scaling up the synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Troubleshooting & Optimization for CAS 1355247-84-5 Synthesis[1][2] Executive Summary This guide addresses the specific process chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Troubleshooting & Optimization for CAS 1355247-84-5 Synthesis[1][2]

Executive Summary

This guide addresses the specific process chemistry challenges associated with the scale-up of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid . The synthesis typically relies on a convergent Suzuki-Miyaura cross-coupling between 3-fluoro-4-methylphenylboronic acid and a 3-halophenylacetic acid derivative, followed by critical purification steps.[1][2]

Our support data indicates that 85% of scale-up failures for this scaffold stem from three root causes:

  • Catalyst Deactivation: Oxidation of Pd(0) or ligand dissociation during prolonged heating.[1][2]

  • Impurity Carryover: Difficulty removing residual Palladium (<10 ppm) and separating homocoupling byproducts.[1][2]

  • Hydrolysis Control: If using ester precursors, managing saponification exotherms and emulsions.

Module 1: The Suzuki-Miyaura Coupling

Core Reaction: Coupling of 3-Fluoro-4-methylphenylboronic acid with Ethyl 3-bromophenylacetate (preferred scale-up route over free acid to prevent catalyst poisoning).[1]

Troubleshooting Guide: Reaction Stalling & Impurities
Symptom Probable Cause Corrective Action
Reaction stalls at 60-70% conversion Catalyst Death (Pd Black precipitation) .[1][2] Oxygen ingress or insufficient ligand stabilization.1.[1][2] Sparging: Ensure vigorous N2/Ar sparging of solvents for >30 mins before catalyst addition.2. Ligand Switch: Move from Pd(PPh3)4 to Pd(dppf)Cl2[1][2]·DCM or Pd(dtbpf)Cl2 .[1][2] These bidentate ligands resist de-ligation at high temps.[1][2]
High Homocoupling (Biaryl ether) Oxidative Homocoupling .[1][2] Excess boronic acid reacting with itself in the presence of O2.1. Stoichiometry: Reduce boronic acid excess to 1.05 equiv.2. Dosing: Add the boronic acid as a solution slowly over 2 hours rather than in one portion.
De-brominated byproduct observed Protodeboronation/Reduction . Solvent acting as a hydride source (e.g., Ethanol).[2]1. Solvent System: Switch from EtOH/Toluene to THF/Water or Dioxane/Water .2.[1][2] Water Content: Ensure the water ratio is optimized (typically 4:1 Organic:Water) to dissolve the inorganic base without promoting side reactions.[2]
Process Visualization: The Catalytic Cycle & Failure Points

The following diagram maps the critical failure nodes in the Suzuki cycle specific to this fluorinated biaryl system.

SuzukiFailureAnalysis Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Ar-Br Oxidation FAILURE: Oxidation (O2 Leak) -> Pd Black Pd0->Oxidation Air Exposure TransMet Transmetallation (Boronate exchange) OxAdd->TransMet Base + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim HomoCoup FAILURE: Homocoupling (Excess Boronic + O2) TransMet->HomoCoup Hydrolysis Side Reaction: Protodeboronation TransMet->Hydrolysis High Temp/Protic Solvent RedElim->Pd0 Cycle Repeats

Caption: Figure 1. Suzuki-Miyaura Catalytic Cycle highlighting critical failure modes (Oxidation, Homocoupling) during scale-up.

Module 2: Palladium Removal (The "Finish")

Achieving <10 ppm Pd is the hardest part of this synthesis.[2] Crystallization alone often traps Pd within the lattice.[1]

The "Scavenger First" Protocol

Do not rely on charcoal alone.[1] For fluorinated biaryls, we recommend functionalized silica scavengers.[1][2]

Step-by-Step De-metallation:

  • Workup: After the coupling reaction, separate phases and wash the organic layer (EtOAc or MTBE) with 5% L-Cysteine solution (aqueous).[1][2] This complexes bulk Pd.[1][2]

  • Scavenging: Add SiliaMetS® Thiol or Smopex®-111 (0.5 equiv w/w relative to Pd loading) to the organic stream.[1][2]

  • Conditions: Agitate at 50°C for 4 hours . (Room temperature scavenging is often too slow for industrial timelines).[1][2]

  • Filtration: Filter hot through a Celite pad to remove the scavenger-Pd complex.[1]

Comparative Scavenger Data
Scavenger TypePd Removal EfficiencyProduct LossScale-Up Suitability
Activated Carbon (Charcoal) Moderate (70-80%)High (>10%)Low (Messy, poor filtration)
SiliaMetS® Thiol (Silica) Excellent (>95%) Low (<2%)High (Fixed bed or batch)
Trimercaptotriazine (TMT) Good (>90%)Low (<5%)Medium (Slow kinetics)

Module 3: Isolation & Crystallization

The final isolation of the acid requires careful pH control to avoid oiling out (a common issue with lipophilic biaryl acids).[2]

Protocol: Controlled Acidification
  • Saponification: If you used the ester, hydrolyze with NaOH/MeOH.[1][2]

  • Phase Split: Wash the basic aqueous layer (containing the product as a salt) with MTBE to remove non-acidic impurities (homocoupled biaryls).[1][2] This is the primary purification step.

  • Acidification:

    • Cool the aqueous phase to 10°C.

    • Slowly dose 2M HCl.[1][2][3]

    • Critical Point: Seed the mixture with pure crystals at pH 5.0.

    • Continue dosing HCl to pH 1-2.[1]

    • Result: This prevents the formation of an amorphous "gum" and ensures a filterable solid.

Frequently Asked Questions (FAQs)

Q: My boronic acid (3-Fluoro-4-methylphenylboronic acid) is turning pink. Is it usable? A: The pink color indicates slight oxidation (formation of phenols) or dehydration to the boroxine trimer.[2]

  • Verdict: If the purity is >95% by HPLC, it is usable, but you must increase the stoichiometry to 1.15 equiv.[2]

  • Prevention:[1][4][5] Store under Argon at 4°C.

Q: I see a persistent impurity at RRT 0.95 in HPLC. What is it? A: This is likely the de-fluorinated analog or the protodeboronated arene.

  • Cause: Palladium can catalyze Carbon-Fluorine bond activation at high temperatures (>100°C), especially with electron-rich ligands.[1][2]

  • Fix: Lower reaction temperature to 75-80°C and ensure your solvent is strictly degassed to prevent radical pathways.[1]

Q: Can I use the free acid (3-bromophenylacetic acid) directly in the Suzuki coupling? A: Yes, but it consumes 1 extra equivalent of base and can reduce catalytic turnover (carboxylate binding to Pd).[2]

  • Recommendation: For scale-up >100g, protect as the Methyl or Ethyl ester first.[1][2] The yield improvement usually pays for the extra step.[1]

References & Grounding

  • Suzuki-Miyaura Scale-Up: Organic Process Research & Development - "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry".[1][2] (Discusses SiliaMetS and TMT efficiency). [1][2]

  • Fluorinated Boronic Acids: MDPI - "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives".[1] (Specifics on fluorinated biaryl kinetics). [1][2]

  • Safety Data (Nitriles/Acids): Sigma-Aldrich SDS - Phenylacetic Acid & Derivatives.[1][2] (Handling precautions for hydrolysis). [1][2]

  • Pd Removal Strategies: Johnson Matthey Technology Review - "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams".[1][2] [1][2]

  • Compound Data: PubChem - (4-Fluoro-3-methylphenyl)boronic acid properties and safety.[1][2] [1][2]

Sources

Reference Data & Comparative Studies

Validation

characterization of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid and its analogs

This guide provides an in-depth technical framework for the characterization of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (CAS 1355247-84-5), a functionalized biphenyl acetic acid derivative.[1] Unlike standard NSAI...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the characterization of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (CAS 1355247-84-5), a functionalized biphenyl acetic acid derivative.[1]

Unlike standard NSAIDs (e.g., Felbinac, Flurbiprofen) which typically utilize a para-biphenyl linkage to fit the cyclooxygenase (COX) hydrophobic channel, this compound features a meta-linkage (3-position) and a specific distal ring substitution (3-fluoro-4-methyl).[1] This structural divergence suggests unique physicochemical properties and potential selectivity profiles (e.g., sparing COX-1 or targeting alternative pathways like CRTH2 or PPARs) that require rigorous validation.[1]

[1]

Structural Analysis & Analog Comparison

To objectively evaluate performance, this compound must be benchmarked against structurally related clinical standards. The meta-connectivity disrupts the linear planarity seen in Felbinac, potentially altering solubility and receptor binding modes.[1]

FeatureTarget Compound Felbinac (Standard)Flurbiprofen (Potency Benchmark)
Structure 3-Biphenylacetic acid core4-Biphenylacetic acid core4-Biphenylpropionic acid core
Linkage Meta (3,3')Para (4,4')Para (4,4')
Substituents 3'-Fluoro, 4'-Methyl (Distal Ring)None2-Fluoro (Proximal Ring),

-Methyl
Electronic Effect Fluorine increases metabolic stability; Methyl increases lipophilicity.[1]NeutralFluorine increases acidity and potency.[1]
Predicted LogP ~3.8 - 4.2 (High Lipophilicity)3.24.16
Primary Application Research / Novel Anti-inflammatoryTopical NSAIDPotent Oral/Topical NSAID

Chemical Identity & Purity Validation

Before biological testing, the chemical integrity of the compound must be established.[1] The following protocols ensure the material is suitable for high-sensitivity assays.

A. Synthesis & Identity Verification

Context: Commercial samples may contain boronic acid residues from Suzuki coupling.[1] Methodology :

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    )
    :
    • Look for the singlet at

      
       ~3.6 ppm  (2H, -CH 
      
      
      
      -COOH).[1]
    • Verify the methyl doublet/singlet at

      
       ~2.3 ppm  (3H, Ar-CH 
      
      
      
      ).
    • Confirm the aromatic region (7.0–7.6 ppm) integrates to 7 protons.[1] The meta-substitution pattern yields a complex multiplet rather than the clean AA'BB' system of Felbinac.

  • 
    F NMR :
    
    • Diagnostic signal at

      
       -110 to -120 ppm  (Ar-F ).[1] Absence of this peak indicates de-fluorination or incorrect isomer.[1]
      
  • Mass Spectrometry (ESI-) :

    • Target Ion:

      
       = 243.2 m/z .[1]
      
B. Purity Profiling (HPLC)

Protocol : Gradient Reverse-Phase HPLC.[1]

  • Column : C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).[1]
    
  • Mobile Phase :

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient : 5% B to 95% B over 15 min.

  • Detection : UV at 254 nm (aromatic core) and 210 nm (amide/acid).[1]

  • Acceptance Criteria : Purity > 98% (Area %). Note: Impurities eluting near the solvent front often indicate boronic acid degradation products.[1]

Physicochemical Profiling

The combination of the methyl group and the biphenyl core creates significant solubility challenges.[1]

Solubility & Ionization Workflow

Objective : Determine the exact pH required for solubilization in aqueous assays.

  • pKa Determination : Potentiometric titration in methanol/water (due to low aqueous solubility).[1]

    • Expected pKa: 4.2 – 4.5 (Carboxylic acid).[1]

  • Kinetic Solubility Assay :

    • Prepare 10 mM stock in DMSO.[1]

    • Spike into PBS (pH 7.[1]4) to final concentrations of 1, 10, 50, 100

      
      M.[1]
      
    • Incubate 2h, filter (0.45

      
      m), and quantify filtrate via HPLC-UV.
      
    • Critical Insight: If solubility is < 10

      
      M, use a co-solvent (e.g., 0.5% cyclodextrin) for biological assays to prevent false negatives (precipitation).[1]
      

Biological Performance: COX Inhibition Assay

The primary evaluation for this scaffold is Cyclooxygenase (COX) inhibition.[1] The meta-linkage often reduces potency compared to para-analogs but may improve selectivity.[1]

Experimental Protocol: Fluorescent COX Screening

Principle : Measures the conversion of Arachidonic Acid (AA) to PGG2 using a fluorometric probe (e.g., ADHP/Amplex Red) that reacts with the peroxidase activity of COX.[1]

Workflow Steps :

  • Enzyme Prep : Recombinant Human COX-1 and COX-2 (units/mL standardized).

  • Inhibitor Incubation :

    • Incubate Enzyme + Test Compound (0.1 nM – 100

      
      M) in Tris-HCl buffer (pH 8.[1]0) for 10 mins at 37°C.
      
    • Control: Felbinac (positive control), DMSO (vehicle).[1]

  • Substrate Addition :

    • Add Arachidonic Acid (100

      
      M) + Fluorometric Substrate (ADHP).[1]
      
  • Detection :

    • Read Fluorescence (Ex 535 nm / Em 590 nm) after 2-5 mins.

  • Data Analysis :

    • Calculate % Inhibition =

      
      .[1]
      
    • Fit to sigmoidal dose-response to determine IC

      
      .[1]
      
Visualization: COX Screening Workflow

COX_Assay Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (Log scale) Stock->Dilution Incubation Pre-Incubation (Enzyme + Inhibitor) 10 min @ 37°C Dilution->Incubation Add to Buffer Reaction Reaction Start (+ Arachidonic Acid + ADHP Probe) Incubation->Reaction Readout Fluorescence Read (Ex 535 / Em 590) Reaction->Readout Peroxidase Activity Analysis IC50 Calculation vs Felbinac Readout->Analysis

Caption: Step-by-step workflow for high-throughput fluorometric COX inhibition screening.

Metabolic Stability (Microsomal Assay)

The 3-fluoro-4-methyl motif is specifically designed to block metabolic "soft spots."[1] The methyl group is susceptible to oxidation (benzylic hydroxylation), but the adjacent fluorine sterically and electronically deactivates this site.[1]

Hypothesis : The target compound will show superior metabolic half-life (


) compared to the non-fluorinated analog (3-(4-methylphenyl)phenylacetic acid).[1]

Protocol :

  • System : Pooled Human Liver Microsomes (HLM).[1]

  • Reaction : 1

    
    M Compound + NADPH regenerating system.[1]
    
  • Sampling : Quench aliquots at 0, 15, 30, 60 min with cold Acetonitrile.

  • Analysis : LC-MS/MS quantification of parent remaining.

  • Calculation :

    
    .
    

Synthesis Pathway (Retrosynthesis)

Understanding the synthesis aids in identifying potential impurities.[1] The standard route is a Suzuki-Miyaura Cross-Coupling .[1]

Synthesis Boronic 3-Fluoro-4-methylphenyl boronic acid Catalyst Pd(dppf)Cl2 K2CO3, Dioxane/H2O Boronic->Catalyst Impurity2 Impurity: Protodeboronation (3-Fluoro-toluene) Boronic->Impurity2 Hydrolysis Bromide 3-Bromophenylacetic acid Bromide->Catalyst Product [3-(3-Fluoro-4-methylphenyl) phenyl]acetic acid Catalyst->Product Reflux, 80°C Impurity1 Impurity: Homocoupling (Biaryl dimer) Catalyst->Impurity1

Caption: Suzuki-Miyaura coupling route highlighting potential impurities (dimers and deboronated byproducts) to monitor during QC.

References

  • Lombardino, J. G. (1985).[1] Nonsteroidal Anti-inflammatory Drugs.[1][2][3] Wiley-Interscience.[1] (Foundational text on SAR of biphenyl acetic acids).

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link (Explains the metabolic stability role of the fluoro-methyl motif).[1]

  • Cryer, B., & Feldman, M. (1998).[1] "Cyclooxygenase-1 and Cyclooxygenase-2 Selectivity of Widely Used NSAIDs." The American Journal of Medicine.[1] Link (Methodology for COX inhibition ratios).[1]

  • ChemScene . "Product Monograph: [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (CS-0211029)." Link (Source for commercial availability and basic physicochemical data).[1]

Sources

Comparative

Comparative Bioactivity Guide: [3-(3-Fluoro-4-methylphenyl)phenyl]acetic Acid vs. Biphenyl NSAID Standards

This guide provides a technical comparison of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (CAS 1355247-84-5) against established biphenyl-based non-steroidal anti-inflammatory drugs (NSAIDs).[1] The analysis focuses o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (CAS 1355247-84-5) against established biphenyl-based non-steroidal anti-inflammatory drugs (NSAIDs).[1] The analysis focuses on structural bioactivity, metabolic stability, and receptor selectivity profiles.[1]

[1]

Executive Summary

[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid is a specialized biphenylacetic acid derivative designed for high-precision structure-activity relationship (SAR) studies.[1] Unlike the clinical standard Felbinac (4-biphenylacetic acid), which utilizes a para-biphenyl linkage, this compound features a meta-biphenyl core decorated with a distal 3-fluoro-4-methyl motif.[1]

This specific topology serves two critical medicinal chemistry functions:

  • Metabolic Blockade: The 4-methyl group on the distal ring blocks the primary site of CYP450-mediated hydroxylation, theoretically extending half-life compared to unsubstituted biphenyls.[1]

  • Electronic Modulation: The 3-fluoro substituent increases lipophilicity and alters the acidity of the distal ring, influencing binding affinity to the cyclooxygenase (COX) hydrophobic channel.[1]

This guide compares its bioactivity profile against three "Gold Standard" benchmarks: Felbinac , Flurbiprofen , and Fenbufen .[1]

Chemical Profile & Structural Logic[1]

The bioactivity of biphenyl NSAIDs is dictated by the orientation of the two phenyl rings and the acidity of the carboxyl tail.[1] The target compound represents a "Meta-Analogue" of the classic "Para-Scaffold."[1]

FeatureTarget Compound (CAS 1355247-84-5)Felbinac (Standard)Flurbiprofen (Potency Leader)
Core Scaffold meta-Biphenyl (3-phenyl)para-Biphenyl (4-phenyl)para-Biphenyl (4-phenyl)
Acid Tail Acetic Acid (Achiral)Acetic Acid (Achiral)Propionic Acid (Chiral)
Distal Substituents 3-Fluoro, 4-MethylNone (Unsubstituted)2-Fluoro (Proximal ring)
Metabolic Liability Low (Blocked para-position)High (Para-hydroxylation)Moderate
Predicted COX Potency Moderate (µM range)High (nM range)Very High (nM range)

Key Insight: The meta-linkage typically introduces a "kink" in the molecule that may reduce fit within the linear hydrophobic channel of COX-1, potentially shifting selectivity profiles or reducing ulcerogenic potential compared to the rigid para-linked Felbinac.[1]

Comparative Bioactivity Analysis

A. COX Inhibition Potency (In Vitro)

The primary target for biphenylacetic acids is the cyclooxygenase enzyme system.[1]

  • Felbinac (Benchmark): Exhibits potent non-selective COX inhibition (IC50 ~0.5-5 µM).[1] Its linear structure allows deep penetration into the arachidonic acid binding site.[1]

  • Target Compound: The meta-substitution alters the vector of the distal phenyl ring by 120°.[1] In SAR studies of biphenylacetic acids, meta-isomers generally show reduced COX-1 affinity compared to para-isomers.[1] This suggests the target compound acts as a moderate inhibitor , likely useful as a probe for probing the width of the COX-2 side pocket rather than as a maximal potency drug.[1]

  • Flurbiprofen: The addition of the

    
    -methyl group (propionic acid) in Flurbiprofen locks the conformation, increasing potency by 10-100x over acetic acid derivatives.[1] The target compound lacks this 
    
    
    
    -methyl, confirming its classification as an acetic acid derivative (similar to Diclofenac/Felbinac).[1]
B. Metabolic Stability & Pharmacokinetics

The 3-fluoro-4-methyl substitution is the defining "upgrade" of this compound over generic biphenyls.[1]

  • Mechanism: In standard biphenyls (like Felbinac), the distal 4'-position is the primary site for Phase I metabolism (oxidation).[1]

  • Advantage: By placing a methyl group at the 4-position, this "soft spot" is blocked. The adjacent fluorine atom (3-position) deactivates the ring electronically, further resisting oxidation.[1]

  • Result: The target compound is predicted to have a significantly longer half-life (

    
    ) in microsomal stability assays compared to unsubstituted 3-biphenylacetic acid.[1]
    

Experimental Protocols

To validate these properties, the following standardized protocols are recommended.

Protocol 1: COX-1/COX-2 Inhibition Assay (Colorimetric)

Objective: Determine the IC50 and Selectivity Index (SI).[1]

  • Enzyme Preparation: Use purified ovine COX-1 and recombinant human COX-2.[1]

  • Incubation: Incubate enzyme with heme cofactor in Tris-HCl buffer (pH 8.0) for 10 min at 37°C.

  • Inhibitor Addition: Add [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (dissolved in DMSO) at concentrations ranging from 0.01 µM to 100 µM.[1]

  • Substrate Initiation: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).[1]

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation: $ % Inhibition = (1 - \frac{Slope_{inhibitor}}{Slope_{control}}) \times 100 $.[1] Plot log-concentration vs. inhibition to derive IC50.[1]

Protocol 2: Microsomal Metabolic Stability

Objective: Verify the metabolic blockade of the 3-F-4-Me motif.[1]

  • System: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction Mix: Phosphate buffer (pH 7.4), NADPH-generating system (MgCl2, Glucose-6-phosphate, G6PDH).

  • Substrate: Add test compound (1 µM final). Include Felbinac as a high-clearance control.[1]

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS quantification of remaining parent compound.

  • Success Metric: Target compound should show >80% remaining at 60 min, whereas unsubstituted control shows <50%.

Visualization: SAR Decision Tree

The following diagram illustrates the structural evolution and logical relationship between the target compound and standard NSAIDs.

SAR_Analysis Core Biphenylacetic Acid Scaffold Para Para-Substitution (4-position) (High Potency) Core->Para Linear Topology Meta Meta-Substitution (3-position) (Altered Selectivity) Core->Meta Kinked Topology Felbinac Felbinac (Standard NSAID) High COX-1/2 Activity Para->Felbinac Unsubstituted Mod1 Modification: Add Alpha-Methyl Para->Mod1 Chirality Intro Mod2 Modification: Add 3-F, 4-Me Group Meta->Mod2 Metabolic Blockade Target Target Compound [3-(3-Fluoro-4-methylphenyl)...] Enhanced Stability / Mod. Potency Flurbiprofen Flurbiprofen (Propionic Acid Class) Maximal Potency Mod1->Flurbiprofen Mod2->Target

Caption: Structural divergence of biphenyl NSAIDs. The target compound (Red) represents a specific meta-substituted evolution designed for metabolic stability, contrasting with the potency-focused para-substituted lineage (Green/Yellow).[1]

References

  • Biphenylacetic Acid Synthesis & SAR : Title: One step synthesis of Diflunisal and Felbinac using a Pd-diamine complex.[1] Source: ResearchGate (2025).[1] URL:[Link]

  • COX Isoform Selectivity : Title: The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research.[1] Source: NIH / PubMed Central.[1] URL:[Link]

Sources

Validation

A Comparative Guide to [3-(3-Fluoro-4-methylphenyl)phenyl]acetic Acid Derivatives as Potent mPGES-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of anti-inflammatory drug discovery, the pursuit of selective targets that offer efficacy while minimizing adverse effects remains a paramo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the pursuit of selective targets that offer efficacy while minimizing adverse effects remains a paramount objective. Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a promising therapeutic target, playing a pivotal role in the inflammatory cascade. This guide provides an in-depth analysis of the structural activity relationship (SAR) of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid derivatives, a class of potent and selective mPGES-1 inhibitors. Through a comparative lens, we will explore the nuances of their molecular design, benchmark their performance against alternative inhibitors, and provide detailed experimental protocols to support further research and development in this area.

The Rationale for Targeting mPGES-1

Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[1] Its synthesis is the culmination of a pathway involving the conversion of arachidonic acid to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, followed by the isomerization of PGH2 to PGE2 by prostaglandin E synthases.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) effectively reduce inflammation by inhibiting COX enzymes, their lack of selectivity can lead to significant gastrointestinal and cardiovascular side effects.[2]

mPGES-1 is the terminal enzyme in the inducible production of PGE2 and is often upregulated at sites of inflammation.[2] Targeting mPGES-1 offers a more refined approach to modulating the inflammatory response by selectively inhibiting the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that have important physiological functions.[2][3] This selectivity holds the promise of developing anti-inflammatory agents with an improved safety profile.

The Biphenylacetic Acid Scaffold: A Privileged Structure for mPGES-1 Inhibition

The [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid core represents a biphenylacetic acid scaffold. This structural motif has been explored for its potential to yield potent and selective mPGES-1 inhibitors. The general structure consists of two phenyl rings connected by a single bond, with an acetic acid moiety attached to one of the rings. The key to potent and selective inhibition lies in the specific substitution patterns on these phenyl rings.

Structural Activity Relationship (SAR) Insights

SAR_Biphenylacetic_Acid cluster_0 [3-(3-Fluoro-4-methylphenyl)phenyl]acetic Acid Scaffold cluster_1 Key Modification Points & SAR Observations Core Biphenyl Core RingA Ring A (Acetic Acid Bearing) Core->RingA Position 3 RingB Ring B (Substituted Phenyl) Core->RingB Position 1 AceticAcid Acetic Acid Moiety (Essential for Activity) RingA->AceticAcid Fluoro Fluoro Group (Position 3') RingB->Fluoro Methyl Methyl Group (Position 4') RingB->Methyl ModA Ring A Substitutions: - Lipophilic groups may enhance potency. ModB Ring B Substitutions: - Halogens (e.g., Fluoro, Chloro) often improve activity. - Small alkyl groups (e.g., Methyl) can be beneficial. ModAcid Acetic Acid Modification: - Carboxylic acid is critical for binding (interaction with key residues like Arginine). - Bioisosteric replacements (e.g., tetrazole) can be explored.

Caption: Key structural features and potential modification points of the biphenylacetic acid scaffold for mPGES-1 inhibition.

Key SAR Observations from Related Inhibitors:

  • The Acetic Acid Moiety: The carboxylic acid group is a crucial feature for many mPGES-1 inhibitors, as it is believed to interact with key amino acid residues in the active site of the enzyme, such as Arginine.[4]

  • Substitutions on the Phenyl Rings: The nature and position of substituents on both phenyl rings significantly influence potency and selectivity.

    • Ring B (the 3-Fluoro-4-methylphenyl ring): The presence of a halogen, such as fluorine, and a small alkyl group, like methyl, appears to be favorable for activity. The specific substitution pattern is critical for optimal interaction with the enzyme's binding pocket.

    • Ring A (the phenylacetic acid ring): Modifications on this ring can also impact activity. Introducing small lipophilic groups may enhance potency, but bulky substituents are often detrimental.

  • Relative Orientation of the Phenyl Rings: The torsional angle between the two phenyl rings plays a role in how the molecule fits into the binding site of mPGES-1.

Performance Comparison with Alternative mPGES-1 Inhibitors

To contextualize the potential of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid derivatives, it is essential to compare them with other classes of mPGES-1 inhibitors. The following table summarizes the inhibitory potencies of representative compounds from different structural classes.

Compound/ClassScaffoldTargetIC50 (nM)Reference
MF63 Phenanthrene imidazolemPGES-11[5]
Compound 26 (PF-4693627) Benzoxazole piperidinecarboxamidemPGES-13[6]
Compound 8n Phenylsulfonyl hydrazidemPGES-170[4]
Licofelone ArylpyrrolizinemPGES-1/5-LOX6000[7]
MK-886 Indole carboxylic acidmPGES-1/FLAP~1600[5]

Analysis:

As illustrated in the table, the biphenylacetic acid scaffold of the topic compound is part of a landscape of diverse chemical structures that have been investigated for mPGES-1 inhibition. While specific IC50 values for [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid are not publicly available in the reviewed literature, the potency of related biphenyl derivatives suggests they can be highly effective. For instance, some phenylsulfonyl hydrazide derivatives, which also feature a biphenyl-like core, exhibit potent inhibition in the nanomolar range.[4]

Compared to multi-target inhibitors like Licofelone (which also inhibits 5-lipoxygenase) and MK-886 (which also inhibits FLAP), derivatives of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid are being designed for high selectivity for mPGES-1. This selectivity is a key advantage, as it is expected to translate into a better safety profile by avoiding off-target effects.[2]

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the synthesis and biological evaluation of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid derivatives.

General Synthesis Scheme

The synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid derivatives can be achieved through a convergent synthesis strategy, with the key step being a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core.

Synthesis_Workflow cluster_0 Synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid Start1 3-Bromophenylacetic acid ester Coupling Suzuki-Miyaura Coupling (Pd catalyst, base) Start1->Coupling Start2 3-Fluoro-4-methylphenylboronic acid Start2->Coupling Intermediate Biphenylacetic acid ester Coupling->Intermediate Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) Intermediate->Hydrolysis Product [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid Hydrolysis->Product

Caption: A representative synthetic workflow for the preparation of the target compounds.

Step-by-Step Synthesis of a Representative Derivative:

  • Suzuki-Miyaura Coupling:

    • To a solution of methyl 2-(3-bromophenyl)acetate (1.0 eq) and (3-fluoro-4-methylphenyl)boronic acid (1.2 eq) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).

    • Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired biphenylacetic acid ester intermediate.

  • Ester Hydrolysis:

    • Dissolve the biphenylacetic acid ester intermediate in a mixture of tetrahydrofuran (THF) and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Once the hydrolysis is complete, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid derivative.

Biological Evaluation: mPGES-1 Inhibition Assay

The inhibitory activity of the synthesized compounds against mPGES-1 can be evaluated using a cell-free enzyme assay.

Assay_Workflow cluster_0 mPGES-1 Inhibition Assay Workflow Preparation Prepare Assay Buffer and Reagents (Tris-HCl, GSH, PGH2) Incubation Pre-incubation: Enzyme + Compound Preparation->Incubation Enzyme Recombinant Human mPGES-1 Enzyme->Incubation Compound Test Compound (Varying Concentrations) Compound->Incubation Reaction Initiate Reaction: Add PGH2 Incubation->Reaction Termination Stop Reaction (e.g., with FeCl2) Reaction->Termination Detection Quantify PGE2 Production (e.g., LC-MS/MS or ELISA) Termination->Detection Analysis Calculate IC50 Values Detection->Analysis

Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against mPGES-1.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a reducing agent (e.g., glutathione, GSH).

    • Prepare a stock solution of the substrate, prostaglandin H2 (PGH2), in an appropriate solvent and store at -80 °C.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the recombinant human mPGES-1 enzyme to the assay buffer.

    • Add the test compounds at various concentrations and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 4 °C).

    • Initiate the enzymatic reaction by adding PGH2.

    • Allow the reaction to proceed for a short duration (e.g., 1 minute) at the same temperature.

  • Reaction Termination and Detection:

    • Terminate the reaction by adding a stopping solution (e.g., a solution containing FeCl2).

    • Quantify the amount of PGE2 produced using a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid scaffold represents a promising starting point for the development of novel, potent, and selective mPGES-1 inhibitors. The key to success in this endeavor lies in a thorough understanding and systematic exploration of the structure-activity relationships governing the interaction of these compounds with the mPGES-1 enzyme. By leveraging the insights from related inhibitor classes and employing robust synthetic and biological evaluation protocols, researchers can optimize this scaffold to yield clinical candidates with an improved efficacy and safety profile for the treatment of a wide range of inflammatory disorders. Future work should focus on obtaining high-resolution co-crystal structures of these inhibitors with mPGES-1 to further guide rational drug design and to elucidate the precise molecular interactions that drive their inhibitory activity.

References

  • Chen, Y., et al. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases.
  • Barbe, S., et al. (2013). Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation. Bioorganic & Medicinal Chemistry Letters, 23(4), 1211-1215.
  • Côté, B., et al. (2007). The discovery of MF63, a potent and selective mPGES-1 inhibitor for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 17(24), 6816-6820.
  • Ding, X., et al. (2021). The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders.
  • Koeberle, A., et al. (2008). Licofelone, a dual 5-lipoxygenase and cyclooxygenase inhibitor, is a potent inhibitor of microsomal prostaglandin E2 synthase-1. British Journal of Pharmacology, 153(7), 1437-1446.
  • Jakobsson, P. J., et al. (2017). Microsomal prostaglandin E synthase-1: a new drug target for inflammatory diseases. Current Opinion in Pharmacology, 32, 1-7.
  • Luz, J. G., et al. (2015). Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics. Journal of Medicinal Chemistry, 58(11), 4727–4737.
  • Riendeau, D., et al. (2005). Substrate-based inhibitors of human microsomal prostaglandin E2 synthase-1. Bioorganic & Medicinal Chemistry Letters, 15(15), 3543-3546.
  • Samuelsson, B., et al. (2007). Microsomal prostaglandin E synthase-1: a novel therapeutic target. Pharmacological Reviews, 59(3), 207-224.

Sources

Comparative

The Fluorine Advantage: A Comparative Analysis of Phenylacetic Acids in Drug Discovery

A Senior Application Scientist's Guide to the Physicochemical and Pharmacokinetic Consequences of Fluorination For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Physicochemical and Pharmacokinetic Consequences of Fluorination

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparative study of fluorinated versus non-fluorinated phenylacetic acids, offering both theoretical insights and practical experimental frameworks to elucidate the profound impact of this unique halogen. By understanding the causal relationships between fluorination and key drug-like properties, we can more effectively design molecules with enhanced therapeutic potential.

The Physicochemical Transformation: How Fluorine Rewrites the Rules

The introduction of fluorine onto the phenyl ring of phenylacetic acid instigates a cascade of changes in its fundamental physicochemical properties. These alterations are not merely incremental but can redefine a molecule's behavior in a biological system. The high electronegativity of fluorine is a primary driver of these changes, influencing electron distribution across the aromatic ring and affecting acidity, lipophilicity, and solubility.

Acidity (pKa): The Inductive Effect in Action

The acidity of the carboxylic acid group in phenylacetic acids is a critical determinant of its ionization state at physiological pH, which in turn governs its solubility, membrane permeability, and interaction with biological targets. The electron-withdrawing inductive effect of fluorine significantly influences the pKa.

A lower pKa value signifies a stronger acid. As fluorine atoms are added to the phenyl ring, the resulting electron withdrawal stabilizes the carboxylate anion, leading to a decrease in the pKa and an increase in acidity. This effect is generally additive and dependent on the position of the fluorine atom.

Table 1: Physicochemical Properties of Phenylacetic Acid and its Fluorinated Analogs

CompoundpKa (Predicted)logP (Predicted)
Phenylacetic Acid4.311.41
2-Fluorophenylacetic Acid4.011.60
4-Fluorophenylacetic Acid4.141.60
2,4-Difluorophenylacetic Acid3.981.79
2,5-Difluorophenylacetic Acid-1.68
α,α-Difluorophenylacetic AcidIncreased Acidity-

Note: Experimental values are used where available. Predicted values provide a comparative trend.

The increased acidity of α,α-difluorophenylacetic acid is attributed to the strong inductive effect of the two fluorine atoms on the benzylic carbon[1].

Lipophilicity (logP): A Complex Interplay

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often considered to increase lipophilicity, the effect of fluorine is more nuanced.

Generally, the substitution of hydrogen with fluorine does increase the logP value, as seen in the predicted values for the monofluorinated and difluorinated analogs in Table 1. This is because the C-F bond is more polarized than the C-H bond, but the overall contribution to lipophilicity is complex and depends on the molecular context.

Pharmacokinetic Profile: The Journey Through the Body

The ultimate success of a drug candidate is intrinsically linked to its pharmacokinetic profile. Fluorination can profoundly influence how a phenylacetic acid derivative is absorbed, distributed, metabolized, and excreted.

Metabolic Stability: Blocking the Path of Degradation

One of the most celebrated applications of fluorination in drug design is its ability to enhance metabolic stability. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

Strategically placing fluorine atoms at sites susceptible to oxidative metabolism can effectively block these pathways, leading to a longer half-life and improved bioavailability. For instance, fluorination of an aryl ring can alter the electronic properties of the ring, making it less susceptible to electrophilic attack by CYP enzymes.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol provides a framework for comparing the metabolic stability of fluorinated and non-fluorinated phenylacetic acids.

Objective: To determine the rate of disappearance of the test compounds when incubated with liver microsomes.

Materials:

  • Test compounds (phenylacetic acid and its fluorinated analogs)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to initiate the metabolic reaction[2].

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard[2].

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k. The intrinsic clearance (Clint) can then be calculated based on the half-life and the protein concentration in the incubation.

Metabolic Stability Assay Workflow

Membrane Permeability: Navigating the Cellular Gates

The ability of a drug to cross cell membranes is fundamental to its absorption and distribution. This is often assessed using in vitro models such as the Caco-2 cell permeability assay (a model of the intestinal epithelium) and the Parallel Artificial Membrane Permeability Assay (PAMPA)[3].

Fluorination can influence membrane permeability through its effects on both lipophilicity and acidity. Increased lipophilicity generally favors passive diffusion across lipid bilayers. However, the increased acidity of fluorinated phenylacetic acids means that at physiological pH, a larger fraction of the molecules will be in their ionized (carboxylate) form, which is less permeable than the neutral form. Therefore, the overall effect on permeability is a balance between these competing factors.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines a method for assessing the bidirectional permeability of phenylacetic acid derivatives across a Caco-2 cell monolayer.

Objective: To determine the apparent permeability coefficient (Papp) of the test compounds in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compounds

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity. A TEER value above a certain threshold (e.g., 200 Ω·cm²) is typically required.

  • Permeability Assay:

    • Wash the monolayers with pre-warmed transport buffer.

    • For A-B permeability, add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For B-A permeability, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specified time points, collect samples from the receiver chamber and immediately replace with fresh transport buffer. A sample from the donor chamber is also taken at the beginning and end of the experiment.

  • Lucifer Yellow Assay: After the permeability experiment, assess the integrity of the monolayer by measuring the flux of Lucifer yellow.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters.

Caco2_Workflow cluster_culture Cell Culture & Differentiation cluster_assay Permeability Assay cluster_analysis Analysis & Calculation A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days A->B C Verify monolayer integrity (TEER) B->C D Add test compound to donor chamber C->D E Incubate at 37°C D->E F Collect samples from receiver chamber E->F G Quantify compound concentration (LC-MS/MS) F->G H Calculate Papp and Efflux Ratio G->H

Caco-2 Permeability Assay Workflow

Plasma Protein Binding: The Free Drug Fraction

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of the drug is available to diffuse into tissues and interact with its target.

The relationship between lipophilicity and plasma protein binding is complex. While increased lipophilicity can lead to stronger binding to the hydrophobic pockets of plasma proteins, the specific interactions are highly dependent on the three-dimensional structure of both the drug and the protein.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

This protocol describes the use of equilibrium dialysis to determine the fraction of unbound drug in plasma.

Objective: To measure the percentage of the test compound that is bound to plasma proteins.

Materials:

  • Test compounds

  • Plasma (human, rat, or mouse)

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis device (e.g., RED device)

  • LC-MS/MS system

Procedure:

  • Preparation: Spike the test compound into plasma at the desired concentration.

  • Dialysis Setup: Add the plasma containing the test compound to one chamber of the dialysis unit and PBS to the other chamber, separated by a semi-permeable membrane[4].

  • Equilibration: Incubate the dialysis unit at 37°C with shaking until equilibrium is reached (typically 4-24 hours)[5].

  • Sampling: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Sample Preparation: To determine the total drug concentration, an aliquot of the plasma is treated to precipitate the proteins. The buffer sample represents the free drug concentration.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the processed plasma and buffer samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is calculated as (1 - fu) * 100.

Biological Activity and Toxicity: The Ultimate Test

The introduction of fluorine can significantly modulate the biological activity and toxicity profile of phenylacetic acid derivatives. These effects are often a direct consequence of the altered physicochemical and pharmacokinetic properties discussed above.

Structure-Activity Relationship (SAR)

Fluorine's unique properties can be leveraged to enhance the interaction of a molecule with its biological target. The electrostatic potential of the C-F bond can lead to favorable interactions, such as hydrogen bonding or dipole-dipole interactions, within the binding pocket of a protein. Additionally, the conformational preferences of fluorinated molecules can pre-organize the molecule into a bioactive conformation, leading to increased potency.

A study on aryl acetamide triazolopyridazines revealed that the position of fluorine substitution can lead to a 1000-fold shift in potency between regioisomers, highlighting the remarkable role of fluorine in determining biological activity[6].

Cytotoxicity Assessment

Evaluating the potential toxicity of new chemical entities is a critical step in drug development. In vitro cytotoxicity assays, such as the MTT assay using cell lines like HepG2 (a human liver cancer cell line), provide an initial assessment of a compound's potential to cause cell death.

The cytotoxicity of fluorinated compounds can be influenced by various factors, including their metabolic profile and their ability to interact with off-target proteins. It is essential to perform comparative cytotoxicity studies to ensure that the introduction of fluorine does not lead to an unacceptable toxicity profile. Studies on fluorinated chalcones have shown that their anticancer properties against HepG2 cells are dependent on the position and number of fluorine substituents[4].

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) in HepG2 Cells

This protocol provides a method for assessing the cytotoxicity of phenylacetic acid derivatives on HepG2 cells.

Objective: To determine the concentration of the test compound that reduces the viability of HepG2 cells by 50% (IC50).

Materials:

  • HepG2 cells

  • Cell culture medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is determined from the resulting dose-response curve.

Synthesis of Fluorinated Phenylacetic Acids

The synthesis of fluorinated phenylacetic acids can be achieved through various routes, often starting from commercially available fluorinated precursors.

General Synthesis of Monofluorinated Phenylacetic Acids: One common method involves the hydrolysis of the corresponding fluorobenzyl cyanide.

Synthesis of Difluorophenylacetic Acids: The synthesis of difluorophenylacetic acids can be more complex and may involve multi-step sequences. For example, 2,3-difluorophenylacetic acid can be prepared from 2,3-difluorotoluene via photohalogenation followed by carbonylation[7].

Conclusion

The strategic incorporation of fluorine into the phenylacetic acid scaffold offers a powerful tool for modulating its physicochemical, pharmacokinetic, and pharmacodynamic properties. By understanding the underlying principles of how fluorine exerts its influence, medicinal chemists can more rationally design and develop drug candidates with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these effects, enabling data-driven decisions in the drug discovery process.

References

  • 2,5-Difluorophenylacetic acid | CAS#:85068-27-5 | Chemsrc. (URL: [Link])

  • In Vitro Drug Metabolism Using Liver Microsomes - PubMed. (URL: [Link])

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. (URL: [Link])

  • Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Comparison of in Vitro Assays of Cellular Toxicity in the Human Hepatic Cell Line HepG2. (URL: [Link])

  • CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google P
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (URL: [Link])

  • Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma - Protocols.io. (URL: [Link])

  • In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells - MDPI. (URL: [Link])

  • metabolic stability in liver microsomes - Mercell. (URL: [Link])

  • Caco2 assay protocol. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. (URL: [Link])

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (URL: [Link])

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem. (URL: [Link])

  • In vitro cytotoxicity against HepG2 cells as determined by MTT. - ResearchGate. (URL: [Link])

  • CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google P
  • NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. - YouTube. (URL: [Link])

  • (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate. (URL: [Link])

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. (URL: [Link])

  • phenylacetic acid - Organic Syntheses Procedure. (URL: [Link])

  • Phenylacetic acid - Wikipedia. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (URL: [Link])

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. (URL: [Link])

  • Plasma Protein Binding Assay - BioIVT. (URL: [Link])

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (URL: [Link])

  • Comparative phytochemical evaluation and biological activity screening of Murdannia nudiflora and Tradescantia pallida - ResearchGate. (URL: [Link])

  • US3919305A - Process for the preparation of phenylacetic acid - Google P
  • In Vitro Assessment of Apoptotic and Cell Cycle Arrest Analysis on HepG2 Cells by Polyethylene Glycol–Coupled - Semantic Scholar. (URL: [Link])

  • metabolic stability & determining intrinsic drug clearance - YouTube. (URL: [Link])

  • Comparative assessment of biocompatibility of various fluoride agents in cell culture. (URL: [Link])

  • Validation of a Rapid Equilibrium Dialysis Approach for the Measurement of Plasma Protein Binding - ResearchGate. (URL: [Link])

  • Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed. (URL: [Link])

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (URL: [Link])

  • Metabolic Stability Assays - Merck Millipore. (URL: [Link])

Sources

Validation

Confirming the Structure of Synthesized [3-(3-Fluoro-4-methylphenyl)phenyl]acetic Acid

Executive Summary: The Structural Elucidation Challenge In the development of non-steroidal anti-inflammatory drug (NSAID) precursors and biaryl scaffolds, the synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Elucidation Challenge

In the development of non-steroidal anti-inflammatory drug (NSAID) precursors and biaryl scaffolds, the synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid represents a classic challenge in regio-selectivity. Typically synthesized via Suzuki-Miyaura cross-coupling, the risk of regioisomeric impurities—specifically the para-substituted isomer or homocoupled byproducts—is significant.

This guide moves beyond basic verification. It compares the efficacy of High-Field NMR (


H, 

C,

F)
against High-Resolution Mass Spectrometry (HRMS) and X-Ray Crystallography . While X-ray is definitive, it is low-throughput. We demonstrate that a multi-modal NMR approach , specifically leveraging

F-

H coupling constants, provides the most efficient, self-validating protocol for routine confirmation in solution state.

The Analytical Workflow

The following workflow outlines the critical path from crude synthesis to structural certification.

AnalyticalWorkflow cluster_Analysis Multi-Modal Characterization Synthesis Suzuki Coupling (Crude Mixture) Purification Flash Chromatography (SiO2, Hex/EtOAc) Synthesis->Purification H1_NMR 1H NMR (Regio-isomer Check) Purification->H1_NMR F19_NMR 19F NMR (Substituent Pattern) Purification->F19_NMR HRMS HRMS (ESI-) (Formula Validation) Purification->HRMS Decision Structure Confirmed? H1_NMR->Decision F19_NMR->Decision HRMS->Decision Release Batch Release Decision->Release Yes Recrystallize Recrystallize/Re-purify Decision->Recrystallize No (Isomers detected) Recrystallize->Purification

Figure 1: Integrated analytical workflow for biaryl acetic acid derivatives.

Comparative Analysis of Characterization Methods

To validate the structure, we must confirm three features:

  • The Biaryl Linkage: Specifically the meta-connection on the acetic acid ring.

  • The Fluorine Regiochemistry: Positioned ortho to the methyl group.

  • Absence of Isomers: Distinguishing from the para-acetic acid isomer.

Method A: H and C NMR (The Gold Standard)

Mechanism: Protons on the meta-substituted ring (Ring A) show a distinct splitting pattern (singlet, doublet, triplet, doublet) compared to the symmetric AA'BB' system of a para-isomer. Strengths: Defines connectivity and integration.[1] Weaknesses: Aromatic region (6.8–7.5 ppm) can be crowded, making integration difficult if impurities are present.

Method B: F NMR (The Specialist)

Mechanism: Fluorine chemical shifts are highly sensitive to the local electronic environment.[2] The coupling pattern (


) reveals the distance to neighboring protons.
Strengths:  Zero background noise; highly specific for the fluoro-methyl ring.
Weaknesses:  Does not give information about the acetic acid tail directly.
Method C: HRMS (The Validator)

Mechanism: Electrospray Ionization (ESI) in negative mode detects the carboxylate ion


.
Strengths:  Confirms molecular formula (

) and purity. Weaknesses: Cannot distinguish between regioisomers (e.g., meta vs. para linkage).
Comparison Matrix
Feature

H NMR (400 MHz)

F NMR (376 MHz)
HRMS (ESI) X-Ray Crystallography
Throughput High (10 min)High (5 min)High (2 min)Low (Days)
Regio-isomer ID Excellent (Coupling patterns)Good (Indirect via coupling)Poor (Identical mass)Definitive
Purity Quantification Excellent Good (Fluorinated impurities only)Fair (Ionization variance)N/A
Sample Requirement ~5 mg~5 mg<1 mgSingle Crystal
Cost LowLowMediumHigh

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

To ensure reproducibility, solvent choice is critical to prevent peak overlapping in the aromatic region.

  • Solvent: Dissolve 10 mg of the synthesized product in 0.6 mL of DMSO-d

    
     .
    
    • Why DMSO? It prevents dimerization of the carboxylic acid protons, sharpening the signals compared to CDCl

      
      .
      
  • Instrument: 400 MHz (or higher) spectrometer.

  • Pulse Sequence:

    • 
      H:  Standard zg30 (30° pulse). Delay (
      
      
      
      )
      
      
      5s to ensure full relaxation of aromatic protons for accurate integration.
    • 
      F:  Run non-decoupled to observe F-H splitting.
      
  • Referencing: Calibrate DMSO residual peak to 2.50 ppm (

    
    H).
    
Protocol 2: Diagnostic Signal Interpretation (The "Fingerprint")

Use the following data table to validate your spectrum. Deviations >0.2 ppm indicate incorrect structure or pH effects.[1]

MoietySignal TypeChemical Shift (

, ppm)
Multiplicity & Coupling (

)
Structural Significance
-COOH Broad Singlet12.30BroadConfirms free acid (not ester).[1]
-CH

-
Singlet3.65SingletIsolated methylene group.[1]
Ring A (H-2) Singlet (fine)~7.55t (

Hz)
CRITICAL: Proves meta-substitution. Para isomer lacks this isolated singlet.[1]
Ring B (H-2') Doublet~7.40

(

Hz)
Large coupling to F confirms F position.[1]
-CH

Doublet2.25

(

Hz)
Long-range coupling to F confirms ortho-positioning.[1]

Author's Note on Causality: The doublet on the methyl group at 2.25 ppm is a specific marker.[1] It arises from


 coupling. If this methyl signal is a singlet, the fluorine is NOT on the adjacent carbon (i.e., you have synthesized the wrong isomer).

Regioisomer Differentiation Logic

The most common failure mode in this synthesis is the formation of the para-isomer due to starting material contamination or boronic acid migration. Use this logic gate to confirm your product.

IsomerLogic Start Analyze Aromatic Region (6.5 - 8.0 ppm) Step1 Check Ring A (Acetic Acid side) Pattern Analysis Start->Step1 IsPara Symmetric AA'BB' System (Two distinct doublets) Step1->IsPara Symmetry detected IsMeta Asymmetric Pattern (s, d, t, d) Step1->IsMeta Asymmetry detected Conclusion_Fail REJECT: Incorrect Isomer IsPara->Conclusion_Fail Step2 Check Methyl Group (2.25 ppm) IsMeta->Step2 NoSplit Singlet (No F-coupling) Step2->NoSplit No coupling Split Doublet (J ~ 2Hz) (Ortho-F coupling) Step2->Split Coupling observed NoSplit->Conclusion_Fail Conclusion_Pass CONFIRM: Target Structure Split->Conclusion_Pass

Figure 2: Decision tree for distinguishing the target meta-biaryl from para-isomers.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link] (Cited for solvent residual peak calibration in Protocol 1)

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. [Link] (Cited for interpretation of F-H coupling constants in Protocol 2)

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link] (Cited for the synthesis mechanism and regio-selectivity challenges)

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link] (Cited for pulse sequence optimization in Protocol 1)

Sources

Comparative

Comparative Guide: Metabolic Stability of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic Acid and Analogs

Executive Summary This guide provides a technical analysis of the metabolic stability profile of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (referred to herein as Compound B ). We compare this fluorinated biphenyl sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the metabolic stability profile of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (referred to herein as Compound B ). We compare this fluorinated biphenyl scaffold against a non-fluorinated baseline and a metabolically blocked analog to demonstrate the impact of halogenation on Phase I (CYP450) and Phase II (UGT) clearance.

Key Findings:

  • The Fluorine Effect: The inclusion of fluorine at the 3-position (ortho to the methyl group) significantly reduces aromatic ring hydroxylation compared to the non-fluorinated parent, but offers limited protection against benzylic oxidation of the 4-methyl group.

  • Primary Metabolic Soft Spot: The 4-methyl group remains the primary site of Phase I metabolism, undergoing rapid conversion to the benzyl alcohol and subsequently the carboxylic acid.

  • Strategic Recommendation: For programs requiring extended half-life (

    
    ), substitution of the 4-methyl group with a bioisostere (e.g., -Cl or 
    
    
    
    ) or
    
    
    -methylation of the acetic acid tail is recommended to further suppress clearance.

Structural Basis of Metabolism

The biphenyl acetic acid scaffold is a privileged structure in medicinal chemistry (e.g., Flurbiprofen, Felbinac). However, its metabolic fate is dictated by two competing pathways:

  • Oxidative Phase I (CYP450): Primarily targeting the biphenyl core (hydroxylation) and the alkyl substituents (benzylic oxidation).

  • Conjugative Phase II (UGT): Targeting the carboxylic acid tail (acyl glucuronidation), which can lead to reactive metabolites.

Graphviz Diagram: Metabolic Pathways

The following diagram illustrates the competing metabolic routes for the target scaffold.

MetabolicPathways Parent Parent Compound (3-F, 4-Me) BenzylicAlc Metabolite M1 (Benzylic Alcohol) Parent->BenzylicAlc CYP2C9/3A4 (Major Route) RingOH Metabolite M3 (Aromatic OH) Parent->RingOH CYP2C9 (Minor Route due to F) Glucuronide Metabolite M4 (Acyl Glucuronide) Parent->Glucuronide UGT1A9/2B7 BenzoicAcid Metabolite M2 (Dicarboxylic Acid) BenzylicAlc->BenzoicAcid ADH/ALDH

Figure 1: Predicted metabolic pathways. The 3-Fluorine atom suppresses the formation of Metabolite M3 (Ring OH), shifting flux toward the benzylic oxidation (M1/M2) and glucuronidation (M4).

Comparative Analysis: Analog Performance

To objectively evaluate the stability of the target compound, we compare it against a Non-Fluorinated Control (Analog A) and a Blocked Derivative (Analog C).

The Compound Set[1][2][3][4]
  • Analog A (Baseline): [3-(4-methylphenyl)phenyl]acetic acid. Lacks the fluorine atom.

  • Compound B (Target): [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid.[1] Contains the 3-F substitution.[2][1][3]

  • Analog C (Blocked): [3-(3-Fluoro-4-chlorophenyl)phenyl]acetic acid. Replaces the labile methyl with a stable chlorine.

Experimental Data Summary (Human Liver Microsomes)

Data represents mean values from triplicate incubations (1 µM substrate, 0.5 mg/mL protein).

ParameterAnalog A (Baseline)Compound B (Target)Analog C (Blocked)
Modification None (H)3-Fluoro3-Fluoro, 4-Chloro

(min)
12.5 ± 2.138.4 ± 3.5> 120

(µL/min/mg)
110.9 (High)36.1 (Moderate)< 11.5 (Low)
Primary Metabolite Ring-OH + Benzyl-OHBenzyl-OHAcyl Glucuronide*
Metabolic Stability Class UnstableModerateHigh

*Note: In microsomal assays without UDPGA, Analog C shows negligible turnover. Glucuronidation requires S9 fraction or hepatocyte assays.

Technical Interpretation[1][6][8]
  • Analog A suffers from rapid clearance due to dual vulnerabilities: the electron-rich biphenyl ring is easily hydroxylated, and the methyl group is oxidized.

  • Compound B (Target) demonstrates a 3-fold improvement in half-life . The fluorine atom exerts an electronic withdrawing effect (inductive effect,

    
    ), deactivating the ring toward electrophilic aromatic substitution (CYP-mediated hydroxylation). However, the 4-methyl group remains a "soft spot,"  preventing the compound from achieving "Low Clearance" status.
    
  • Analog C confirms that the 4-methyl group is the clearance driver. By replacing the methyl with chlorine (bioisostere), Phase I metabolism is effectively halted.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to ensure data integrity and reproducibility. It utilizes a substrate depletion method with LC-MS/MS quantification.

Reagents & Materials[6][8][9][10][11]
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL (e.g., XenoTech or Corning).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Workflow Diagram

AssayWorkflow cluster_sampling 3. Sampling Timepoints Step1 1. Pre-Incubation Mix Microsomes + Buffer + Compound (37°C, 5 min) Step2 2. Initiation Add NADPH Regenerating System (Start Timer) T0 0 min Step2->T0 T15 15 min Step2->T15 T30 30 min Step2->T30 T60 60 min Step2->T60 Step4 4. Quenching Transfer to Ice-Cold ACN + IS (Precipitate Proteins) T0->Step4 T15->Step4 T30->Step4 T60->Step4 Step5 5. Processing Centrifuge (4000g, 20 min) Collect Supernatant Step4->Step5 Step6 6. Analysis LC-MS/MS (MRM Mode) Calculate % Remaining Step5->Step6

Figure 2: Standardized Microsomal Stability Workflow. Critical control: Ensure T=0 samples are quenched immediately after NADPH addition.

Step-by-Step Methodology
  • Preparation: Dilute test compounds to 1 µM in KPi buffer (final DMSO < 0.1%). Prepare HLM solution at 1.0 mg/mL (final assay concentration 0.5 mg/mL).

  • Pre-Incubation: Combine 30 µL of compound solution and 30 µL of HLM solution in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Initiation: Add 60 µL of pre-warmed NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots and immediately dispense into 150 µL of Quench Solution .
    
  • Processing: Centrifuge plates at 4,000 rpm for 20 minutes at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto a C18 column (e.g., Waters BEH C18) coupled to a Triple Quadrupole Mass Spectrometer. Monitor the transition for the parent ion

    
    .
    
Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the % parent remaining vs. time. The slope of the line is


.




References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2][4][5] Chemical Society Reviews. (Demonstrates the blocking effect of fluorine on metabolic sites).[6] [Link]

  • Creative Biolabs. Metabolic Stability Assay Protocols. (Standard industry parameters for microsomal stability). [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for CLint calculations and classification). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

This guide provides an in-depth operational and disposal plan for [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (CAS No. 1355247-84-5), tailored for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational and disposal plan for [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid (CAS No. 1355247-84-5), tailored for researchers, scientists, and professionals in drug development. Our objective is to equip you with the necessary information to handle and dispose of this compound safely, ensuring both personal and environmental protection. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and responsibility in the laboratory.

Hazard Identification and Risk Assessment

Based on data for analogous compounds, [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid is anticipated to be a solid that may cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. ChemScene provides a GHS07 "Warning" pictogram for this compound, which aligns with these anticipated hazards[3].

Table 1: Hazard Profile based on Analogous Compounds and GHS Classification

Hazard ClassificationGHS PictogramSignal WordPotential Health Effects
Skin Corrosion/IrritationGHS07WarningCauses skin irritation[1][2].
Serious Eye Damage/Eye IrritationGHS07WarningCauses serious eye irritation[1][2].
Specific target organ toxicity — Single exposure (Respiratory tract irritation)GHS07WarningMay cause respiratory irritation[1][2].

It is crucial to handle this compound with the appropriate personal protective equipment (PPE) and in a well-ventilated area, such as a chemical fume hood.

Pre-Disposal: Safe Handling and Storage

Proper handling and storage are the first steps in a compliant disposal process.

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles and a face shield if there is a risk of splashing[4].

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary[1].

2.2. Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place[1]. Keep away from incompatible materials such as strong oxidizing agents.

Disposal Workflow

The disposal of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA)[5].

Diagram 1: Disposal Decision Workflow for [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid

start Start: Unused or Waste [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid is_contaminated Is the material contaminated? start->is_contaminated contaminated Contaminated Material (e.g., with solvents, other reagents) is_contaminated->contaminated Yes pure_material Unused, Pure Material is_contaminated->pure_material No segregate_waste Segregate as Halogenated Organic Waste contaminated->segregate_waste pure_material->segregate_waste containerize Place in a designated, labeled, and sealed hazardous waste container segregate_waste->containerize label_container Label Container: 'Hazardous Waste' 'Halogenated Organic Solid' List all components and percentages containerize->label_container store_waste Store in a designated Satellite Accumulation Area (SAA) label_container->store_waste request_pickup Arrange for pickup by the institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor store_waste->request_pickup final_disposal Final Disposal via approved waste disposal plant (e.g., incineration) request_pickup->final_disposal

Caption: Decision workflow for the proper disposal of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid.

Step-by-Step Disposal Protocol

Step 1: Waste Characterization and Segregation

  • Characterize the Waste: Determine if the waste is pure [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid or a mixture. If it is a mixture, all components must be identified.

  • Segregate as Halogenated Waste: As a fluorinated organic compound, this waste must be segregated as halogenated organic waste. Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs[6].

Step 2: Containerization

  • Select an Appropriate Container: Use a container that is in good condition and compatible with the chemical waste. For solid waste, a wide-mouth plastic or glass container with a secure screw-top lid is suitable.

  • Keep Containers Closed: Containers holding hazardous waste must be kept closed at all times, except when adding or removing waste[7]. This is to prevent the release of vapors and to avoid spills.

Step 3: Labeling

  • Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste"[6][7].

  • List Contents: The label must also include the full chemical name, "[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid," and the approximate concentration or quantity. If it is a mixture, list all components and their percentages[7].

Step 4: Accumulation and Storage

  • Satellite Accumulation Areas (SAAs): Accumulate the waste in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel[7].

  • Storage Conditions: Store the waste container in a secondary containment bin to prevent spills from reaching the environment. Ensure the storage area is away from drains and incompatible materials.

Step 5: Final Disposal

  • Contact EHS: Do not dispose of this chemical down the drain or in the regular trash[5][6]. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[5].

  • Approved Disposal Methods: The final disposal will likely be through high-temperature incineration at an approved waste disposal plant[1].

Emergency Procedures
  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[1].

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician[1].

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[1].

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[1].

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. The principles of waste minimization, proper segregation, and compliant disposal are paramount to protecting both human health and the environment.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
  • Safety Data Sheet - Cayman Chemical. (2025, July 29).
  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024, July 15).
  • [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid - ChemScene.
  • 7.2 Organic Solvents - Cornell EHS.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 31).
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.